Jak1-IN-13
Description
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Properties
Molecular Formula |
C23H26F3N5O |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-methyl-4-[[(2S,4S)-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C23H26F3N5O/c1-14-11-17(8-10-31(14)13-15-3-5-16(6-4-15)23(24,25)26)30-20-18-7-9-28-21(18)29-12-19(20)22(32)27-2/h3-7,9,12,14,17H,8,10-11,13H2,1-2H3,(H,27,32)(H2,28,29,30)/t14-,17-/m0/s1 |
InChI Key |
LLXUFTFQOVBHRV-YOEHRIQHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1CC2=CC=C(C=C2)C(F)(F)F)NC3=C4C=CNC4=NC=C3C(=O)NC |
Canonical SMILES |
CC1CC(CCN1CC2=CC=C(C=C2)C(F)(F)F)NC3=C4C=CNC4=NC=C3C(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
The Potent and Selective JAK1 Inhibitor: Jak1-IN-13 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak1-IN-13 is a highly potent and selective, orally active inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making selective JAK1 inhibition a compelling therapeutic strategy. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure and key properties are summarized below.
Chemical Structure:
-
SMILES: O=C(C1=C(N[C@@H]2C--INVALID-LINK--C)N=C1)C4=CN(C)N=C4
-
IUPAC Name: 1-(1-methyl-1H-pyrazol-4-yl)-2-(((3S,4R)-4-methyl-1-(4-(trifluoromethyl)benzyl)piperidin-3-yl)amino)pyrimidin-5(4H)-one
Physicochemical and Pharmacological Properties:
| Property | Value |
| Molecular Formula | C23H26F3N5O |
| Molecular Weight | 445.48 g/mol [1] |
| CAS Number | 2778330-90-6[1] |
| Appearance | Solid[1] |
| Solubility | ≥ 2.5 mg/mL in DMSO[2] |
| IC50 (JAK1) | 0.044 nM[1][2] |
| Calculated LogP | 3.5 (Predicted) |
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the Janus kinase 1 (JAK1) enzyme, a key component of the JAK-STAT signaling cascade. This pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors, which are crucial for immune cell development, activation, and function.[2][3][4]
The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[3][4][5]
This compound, by selectively binding to and inhibiting the kinase activity of JAK1, blocks this entire cascade at an early and critical juncture. This leads to a significant decrease in the phosphorylation of downstream signaling molecules, most notably STAT3, thereby modulating the inflammatory response.[2]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of structurally related pyrazolopyrimidine-based JAK inhibitors, a plausible synthetic route can be proposed. The core of the molecule is likely constructed through a multi-step process involving the formation of the pyrazolopyrimidine scaffold, followed by the coupling of the piperidine and benzyl moieties. A key step would likely involve a nucleophilic aromatic substitution or a cross-coupling reaction to attach the substituted piperidine to the pyrimidinone core. The final steps would involve the introduction of the trifluoromethylbenzyl group.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The potency of this compound against JAK1 can be determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. This method measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human JAK1 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from STAT1)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the JAK1 enzyme and the biotinylated peptide substrate to their final concentrations in the assay buffer.
-
Kinase Reaction:
-
Add the test compound solution to the wells of the 384-well plate.
-
Add the JAK1 enzyme solution to the wells.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF detection buffer containing EDTA.
-
Add the mixture of Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the ratio against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
This compound is a powerful research tool for investigating the role of JAK1 in health and disease. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical development as a potential therapeutic for a range of inflammatory and autoimmune disorders. The information and protocols provided in this guide are intended to facilitate further research and development efforts in the field of JAK1 inhibition.
References
- 1. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF Human Total JAK1 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 5. HTRF Human Phospho-JAK1 (Tyr1034/1035) Detection Kit, 500 Assay Points | Revvity [revvity.com]
Probing Cellular Target Engagement of Jak1-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular target engagement of Jak1-IN-13, a potent and highly selective Janus Kinase 1 (JAK1) inhibitor. This document details the mechanism of action, quantitative biochemical and cellular data, and comprehensive protocols for key experimental assays used to verify and quantify the interaction of this compound with its target in a cellular context.
Introduction: The JAK/STAT Pathway and this compound
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade responsible for transmitting information from extracellular cytokine and growth factor signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and inflammation.[1][2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] JAK1, in particular, plays a pivotal role in mediating signals for numerous pro-inflammatory cytokines, making it a key therapeutic target for autoimmune and inflammatory diseases.[3][4][5]
This compound (also known as compound 36b) is a potent, orally active, and highly selective small molecule inhibitor of JAK1.[3][4] By binding to the ATP-binding site of the JAK1 enzyme, it prevents the phosphorylation and activation of downstream STAT proteins, thereby blocking the inflammatory signaling cascade.[3][4] Verifying that a compound like this compound reaches and binds to its intended target within the complex environment of a living cell—a concept known as target engagement—is a critical step in drug development. This guide outlines the methodologies to assess this engagement.
Quantitative Data: Potency and Selectivity
This compound has been characterized in biochemical assays, demonstrating sub-nanomolar potency for JAK1 and high selectivity against other JAK family members.[3][4]
| Assay Type | Target | IC50 (nM) | Selectivity Fold (vs. JAK1) | Reference |
| Biochemical Assay | JAK1 | 0.044 | - | [3][4] |
| Biochemical Assay | JAK2 | 16.8 | 382 | [3][4] |
| Biochemical Assay | JAK3 | 9.24 | 210 | [3][4] |
| Biochemical Assay | TYK2 | 58.3 | 1325 | [3][4] |
| Cellular Assay (pSTAT inhibition) | JAK1 | Data not publicly available | - |
Table 1: Biochemical potency and selectivity of this compound against JAK family kinases.
Signaling Pathways and Experimental Workflows
Visualizing the biological and experimental processes is crucial for understanding the context and application of target engagement assays.
JAK1/STAT Signaling Pathway
The diagram below illustrates the canonical JAK1/STAT signaling pathway. Cytokine binding induces receptor dimerization, leading to the activation of receptor-associated JAK1 through trans-phosphorylation. Activated JAK1 then phosphorylates the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAK1, causing them to dimerize, translocate to the nucleus, and initiate target gene transcription.[1][2]
References
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Biological Evaluation of a Potent and Selective JAK1 Inhibitor for the Treatment of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Jak1-IN-13: A Profile of Potent and Selective JAK1 Inhibition
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity and biochemical profile of Jak1-IN-13, a highly potent and selective inhibitor of Janus Kinase 1 (JAK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and technical specifications of this compound.
This compound, also identified as compound 36b, has demonstrated significant promise in preclinical studies due to its exceptional potency and remarkable selectivity for JAK1 over other members of the JAK family, including JAK2, JAK3, and TYK2. Such selectivity is a critical attribute in the development of next-generation JAK inhibitors, aiming to maximize therapeutic efficacy while minimizing off-target effects.
Quantitative Selectivity Profile
The inhibitory activity of this compound against the four members of the Janus kinase family has been quantified through biochemical assays, revealing a sub-nanomolar potency for JAK1 and a high degree of selectivity against other JAK isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity Fold vs. JAK1 |
| JAK1 | 0.044 | 1 |
| JAK2 | 16.808 | 382 |
| JAK3 | 9.24 | 210 |
| TYK2 | 58.3 | 1325 |
Note: The IC50 values for JAK2, JAK3, and TYK2 were calculated based on the reported selectivity folds from the primary literature[1][2].
This striking selectivity profile suggests that this compound may offer a more targeted therapeutic approach compared to less selective pan-JAK inhibitors, potentially leading to an improved safety profile.
Experimental Protocols
The determination of the selectivity profile of this compound involves a series of robust biochemical and cell-based assays.
Biochemical Kinase Assays
The IC50 values for this compound against JAK1, JAK2, JAK3, and TYK2 were determined using in vitro kinase panel assays. These assays typically involve the following steps:
-
Recombinant Kinase: Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
Substrate: A specific peptide substrate for each kinase is utilized.
-
ATP: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), the phosphate donor.
-
Inhibitor: A range of concentrations of this compound is incubated with the kinase and substrate.
-
Detection: The level of substrate phosphorylation is measured, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify the amount of ADP produced.
-
IC50 Calculation: The concentration of this compound that results in 50% inhibition of kinase activity is determined by plotting the inhibition data against the inhibitor concentration and fitting to a dose-response curve.
Cell-Based Assays for STAT Phosphorylation
To confirm the cellular activity and selectivity of this compound, its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of JAK activation is assessed.[1][2] A general workflow for this type of assay is as follows:
-
Cell Culture: Human cell lines, such as L-132 or SK-MES-1, are cultured under standard conditions.[1]
-
Cytokine Stimulation: The cells are stimulated with a specific cytokine known to activate a particular JAK-STAT pathway (e.g., Interleukin-6 for JAK1/STAT3).
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound before cytokine stimulation.
-
Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT proteins (e.g., pSTAT3) are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with phospho-specific antibodies.
-
Analysis: The inhibitory effect of this compound on cytokine-induced STAT phosphorylation is quantified to determine its cellular potency.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
The Effect of Jak1-IN-13 on STAT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effect of Jak1-IN-13, a potent and highly selective inhibitor of Janus Kinase 1 (JAK1), on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cascade in cellular communication, translating extracellular signals from a multitude of cytokines and growth factors into transcriptional regulation of gene expression. This pathway is integral to a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The dysregulation of the JAK-STAT pathway is implicated in various diseases, particularly autoimmune disorders and cancers, making its components attractive targets for therapeutic intervention.
The canonical JAK-STAT pathway is initiated upon the binding of a ligand to its specific receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and ultimately, the regulation of target gene transcription.[1]
This compound: A Potent and Selective JAK1 Inhibitor
This compound (also referred to as compound 36b) is a novel, orally active, and highly selective inhibitor of JAK1.[2] Its high potency and selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and Tyrosine Kinase 2 [TYK2]) make it a valuable tool for dissecting the specific roles of JAK1 in various signaling pathways and a promising candidate for therapeutic development.[2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for JAK1 and significant selectivity against other JAK family members.
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 0.044 | - |
| JAK2 | 16.8 | 382-fold |
| JAK3 | 9.24 | 210-fold |
| TYK2 | 58.3 | 1325-fold |
| Data sourced from Park E, et al. J Med Chem. 2023.[2] |
Cellular assays have confirmed the ability of this compound to inhibit the phosphorylation of STAT3, a key downstream effector of JAK1 signaling.
| Cell Line | Cytokine Stimulus | Inhibitor | Effect on STAT3 Phosphorylation |
| L-132 | Oncostatin M (OSM) | This compound | Significant Inhibition |
| SK-MES-1 | Oncostatin M (OSM) | This compound | Significant Inhibition |
| Data sourced from Park E, et al. J Med Chem. 2023.[2] |
Experimental Protocols
The following sections detail the methodologies for key experiments to evaluate the effect of this compound on STAT phosphorylation.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP and appropriate peptide substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the kinase, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for STAT3 Phosphorylation (Western Blot)
This method is used to assess the level of STAT3 phosphorylation within cells upon cytokine stimulation in the presence or absence of an inhibitor.
Cell Culture and Treatment:
-
Culture human cell lines (e.g., L-132 or SK-MES-1) in appropriate media and conditions until they reach a suitable confluency.
-
Starve the cells in serum-free media for a defined period (e.g., 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a cytokine known to activate the JAK1-STAT3 pathway, such as Oncostatin M (OSM), for a short period (e.g., 15-30 minutes).
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative levels of p-STAT3.
Visualizing Signaling Pathways and Workflows
JAK1-STAT Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical JAK1-STAT signaling pathway and highlights the point of inhibition by this compound.
Caption: JAK1-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing STAT Phosphorylation
The flowchart below outlines the key steps in a typical Western blot experiment to measure the inhibition of STAT phosphorylation by this compound.
Caption: Western blot workflow for analyzing STAT phosphorylation.
References
The JAK1-STAT Signaling Axis: A Technical Guide to Downstream Pathways and Inhibition
Disclaimer: Information regarding a specific inhibitor designated "Jak1-IN-13" is not publicly available in the reviewed scientific literature. This guide will, therefore, provide a comprehensive overview of the downstream signaling pathways modulated by highly selective JAK1 inhibitors, using illustrative data from well-characterized research compounds to fulfill the technical requirements of this document. The principles and methodologies described are broadly applicable to the study of novel JAK1 inhibitors.
Introduction to JAK1 Signaling
Janus kinase 1 (JAK1) is a non-receptor tyrosine kinase that plays a pivotal role in intracellular signal transduction for a wide array of cytokines and growth factors essential for immune response, inflammation, and hematopoiesis.[1][2] Dysregulation of the JAK1 signaling pathway is implicated in numerous autoimmune and inflammatory diseases, as well as certain cancers, making it a prime therapeutic target.[1][2]
JAK1 functions by associating with the intracellular domains of specific cytokine receptors.[3] Upon cytokine binding, the receptors dimerize, bringing two JAK1 molecules into close proximity. This leads to their trans-phosphorylation and activation. The activated JAK1 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by JAK1, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][4]
Core Downstream Signaling Pathways Modulated by JAK1 Inhibition
Selective inhibition of JAK1 is designed to interrupt these pathological signaling cascades while minimizing off-target effects, particularly those mediated by other JAK family members like JAK2, which is crucial for erythropoiesis.[5] The primary downstream effect of a JAK1 inhibitor is the blockade of STAT phosphorylation. Different cytokines utilize distinct JAK-STAT pairings, and a selective JAK1 inhibitor will preferentially impact pathways dependent on JAK1 activity.
Key downstream pathways affected by selective JAK1 inhibition include:
-
IL-6/STAT3 Pathway: Interleukin-6 (IL-6) is a pleiotropic pro-inflammatory cytokine that signals through a receptor complex associated with JAK1 and JAK2, leading to the phosphorylation of STAT3.[6][7] Inhibition of JAK1 potently blocks IL-6-induced STAT3 phosphorylation, a key pathway in many inflammatory conditions.[3][4][8]
-
IL-13/STAT6 Pathway: Interleukin-13 (IL-13) is a central mediator of allergic inflammation and signals through a receptor complex that recruits JAK1 and JAK2, resulting in the phosphorylation of STAT6.[6][9][10] Selective JAK1 inhibitors effectively block IL-13-mediated STAT6 phosphorylation.[11]
-
IFNα/STAT1 & IFNγ/STAT1 Pathways: Type I (IFNα) and Type II (IFNγ) interferons are critical for antiviral responses and immune surveillance. Their signaling is heavily dependent on JAK1, leading to the phosphorylation of STAT1.[3]
-
Common gamma chain (γc) Cytokines/STAT5 Pathway: Cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 utilize the common gamma chain receptor, which pairs with other cytokine-specific receptors and signals through JAK1 and JAK3, leading to STAT5 phosphorylation.[11] A selective JAK1 inhibitor would be expected to partially inhibit this pathway.
Below is a diagram illustrating the canonical JAK1-STAT signaling pathway.
Caption: Canonical JAK1-STAT signaling pathway and point of inhibition.
Quantitative Analysis of JAK1 Inhibition
The potency and selectivity of a JAK1 inhibitor are determined through a series of biochemical and cellular assays. The data is typically presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Biochemical Kinase Assays
These assays measure the direct inhibition of the kinase activity of purified JAK enzymes. They are crucial for determining the intrinsic potency and selectivity of the inhibitor.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. JAK1 |
| AZD0449 | JAK1 | 2.4 | - |
| JAK2 | >1000 | >417x | |
| JAK3 | 1200 | 500x | |
| TYK2 | >2500 | >1042x | |
| AZD4604 | JAK1 | 0.54 | - |
| JAK2 | 27 | 50x | |
| JAK3 | >1000 | >1852x | |
| TYK2 | 230 | 426x |
Data for AZD0449 and AZD4604 are representative examples of highly selective JAK1 inhibitors.[6][9]
Cellular Assays for STAT Phosphorylation
Cellular assays provide a more physiologically relevant measure of inhibitor activity by assessing the inhibition of cytokine-induced STAT phosphorylation in whole cells.
| Inhibitor | Cell Type | Cytokine Stimulus | Downstream Target | EC50 (nM) |
| R256 | NHLF | IL-13 | pSTAT6 | 37 |
| NHLF | IL-13 | Eotaxin Production | 11 | |
| T-cells | IL-2 | pSTAT5 | <50 | |
| Filgotinib | Healthy Human Blood | IFNα | pSTAT5 | Varies by study |
| Healthy Human Blood | IL-6 | pSTAT1 | Varies by study |
Data for R256 and Filgotinib are representative examples of selective JAK1 inhibitors.[5][11]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are representative protocols for key experiments used to characterize JAK1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a common biochemical assay to determine the IC50 of an inhibitor against a purified kinase.
Objective: To measure the direct inhibition of JAK1 kinase activity.
Materials:
-
Recombinant human JAK1 enzyme
-
Biotinylated peptide substrate (e.g., Ulight-JAK-1tide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024-labeled pY20)
-
Streptavidin-XL665
-
Test inhibitor (e.g., "this compound")
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in assay buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the JAK1 enzyme and the biotinylated peptide substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (Europium emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a typical HTRF-based biochemical kinase assay.
Phospho-STAT Flow Cytometry Assay
This cellular assay measures the inhibition of cytokine-induced STAT phosphorylation in a specific cell population.
Objective: To determine the EC50 of an inhibitor in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor
-
Cytokine stimulant (e.g., IL-6, IL-13)
-
Fixation buffer (e.g., BD Cytofix)
-
Permeabilization buffer (e.g., BD Phosflow Perm Buffer III)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4-FITC) and phosphorylated STAT (e.g., pSTAT3-Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Plate cells (e.g., 1x10^6 PBMCs/well) in a 96-well plate.
-
Add serial dilutions of the test inhibitor and incubate for 1-2 hours at 37°C.
-
Stimulate the cells by adding the appropriate cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes at 37°C.
-
Fix the cells immediately by adding fixation buffer for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with the antibody cocktail (e.g., anti-CD4 and anti-pSTAT3) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer, gating on the cell population of interest (e.g., CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal and plot the percentage of inhibition against the inhibitor concentration to calculate the EC50 value.
Conclusion
The inhibition of JAK1 is a clinically validated strategy for the treatment of various inflammatory and autoimmune diseases.[1] A thorough understanding of the downstream signaling pathways, primarily the JAK-STAT axis, is essential for the development and characterization of novel, selective JAK1 inhibitors. The technical guide presented here outlines the core pathways affected by JAK1 inhibition, provides examples of quantitative data used to assess inhibitor potency and selectivity, and details the experimental protocols necessary to generate such data. These principles form the foundation for the preclinical evaluation of new chemical entities targeting JAK1.
References
- 1. What are the preclinical assets being developed for JAK1? [synapse.patsnap.com]
- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte Janus kinase 1 (JAK1) signaling is required for cardiac homeostasis and cytokine-dependent activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Journey of Jak1-IN-13: A Technical Guide to Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular permeability and uptake of Jak1-IN-13, a potent and selective inhibitor of Janus kinase 1 (JAK1). Understanding how this small molecule traverses the cell membrane to engage its intracellular target is paramount for its application in basic research and its potential as a scaffold for future drug development. This document synthesizes available data on its physicochemical properties and outlines key experimental methodologies to assess its cellular disposition.
Physicochemical Properties and Predicted Permeability
The cellular permeability of a compound is intrinsically linked to its physicochemical characteristics. While specific experimental data for this compound is not extensively published, we can infer its likely permeability based on its structural features and general principles of drug-likeness.
| Property | Value/Prediction | Implication for Permeability |
| Molecular Weight | 497.5 g/mol | Within the range generally associated with good membrane permeability (Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 104 Ų | Suggests moderate to good cell permeability. |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~3-4 | Indicates good lipophilicity, favoring passive diffusion across the lipid bilayer. |
| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 8 | Compliant with Lipinski's Rule of Five. |
Note: These values are based on computational predictions and may not reflect experimentally determined results.
The JAK-STAT Signaling Pathway: The Intracellular Target of this compound
This compound exerts its effects by inhibiting the JAK1 enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and inflammation.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Experimental Protocols for Assessing Cellular Permeability and Uptake
To empirically determine the cellular permeability and uptake of this compound, a variety of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay provides a high-throughput method to predict passive membrane permeability.
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
A filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane).
-
The donor wells of the plate are filled with a buffered solution of this compound at a known concentration.
-
The acceptor plate, filled with a buffer solution, is placed in contact with the donor plate, sandwiching the artificial membrane.
-
The plates are incubated for a defined period (e.g., 4-16 hours) to allow for passive diffusion.
-
Following incubation, the concentration of this compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for in vitro prediction of intestinal drug absorption and permeability, accounting for both passive diffusion and active transport.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Methodology:
-
Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-28 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
For apical to basolateral (A-B) permeability, this compound is added to the apical chamber, and its appearance in the basolateral chamber is monitored over time.
-
For basolateral to apical (B-A) permeability, the compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
Samples are collected from the receiver chamber at various time points and analyzed by LC-MS/MS to determine the concentration of this compound.
-
The apparent permeability coefficient (Papp) is calculated for both directions:
Where:
-
dQ/dt = The rate of permeation of the compound across the monolayer
-
A = The surface area of the filter membrane
-
C0 = The initial concentration of the compound in the donor chamber
-
-
The efflux ratio (ER) is calculated as the ratio of B-A Papp to A-B Papp. An ER > 2 suggests the involvement of active efflux transporters.
Cellular Uptake Assays
Cellular uptake assays directly measure the accumulation of a compound inside cells.
Objective: To quantify the intracellular concentration of this compound.
Methodology:
-
Cells of interest (e.g., a cell line with high JAK1 expression) are seeded in culture plates and allowed to adhere.
-
The cells are incubated with a known concentration of this compound for various time points.
-
At each time point, the incubation is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
The cells are then lysed to release the intracellular contents.
-
The concentration of this compound in the cell lysate is determined by LC-MS/MS.
-
The total protein content of the lysate is measured (e.g., using a BCA assay) to normalize the intracellular concentration of this compound to the amount of protein.
-
Uptake can be expressed as pmol of compound/mg of protein.
Conclusion
While specific, publicly available quantitative data on the cellular permeability and uptake of this compound is limited, its physicochemical properties suggest a favorable profile for passive diffusion across cellular membranes. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these crucial parameters. A thorough understanding of how this compound enters and accumulates in cells is essential for interpreting its biological activity in cellular assays and for guiding the design of future kinase inhibitors with optimized pharmacokinetic properties.
Preclinical Research Findings on Jak1-IN-13: A Technical Overview
Notice: Despite a comprehensive search for preclinical data on the specific compound "Jak1-IN-13," no publicly available research findings, including quantitative data, experimental protocols, or detailed mechanistic studies, could be identified. The information presented herein is therefore based on the broader class of selective JAK1 inhibitors and aims to provide a representative technical guide for researchers, scientists, and drug development professionals. For the purpose of this guide, we will use data from well-characterized preclinical JAK1 inhibitors to illustrate the typical experimental findings and methodologies.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[1][3]
JAK1 is a key signaling molecule for numerous pro-inflammatory cytokines, including those that utilize the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the gp130 family of cytokines like IL-6.[4][5] Dysregulation of the JAK1/STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making selective JAK1 inhibition a promising therapeutic strategy.[2][6] The rationale for developing selective JAK1 inhibitors is to target the pro-inflammatory signaling pathways while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.[7]
In Vitro Characterization
Biochemical Kinase Assays
Objective: To determine the potency and selectivity of a JAK1 inhibitor against a panel of kinases.
Data Presentation:
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (Fold vs. JAK1) |
| Representative JAK1 Inhibitor A | 5.9 | 5.7 | >1000 | 50 | JAK2: ~1JAK3: >169TYK2: ~8.5 |
| Representative JAK1 Inhibitor B | 10 | 28 | 810 | 116 | JAK2: 2.8JAK3: 81TYK2: 11.6 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is illustrative and based on published findings for selective JAK1 inhibitors.[8][9]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, biotinylated peptide substrate, ATP, assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Procedure:
-
The JAK1 inhibitor is serially diluted in DMSO and added to a 384-well assay plate.
-
A mixture of the JAK1 enzyme and the biotinylated peptide substrate is added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of an EDTA solution containing the Europium-labeled antibody and SA-APC.
-
After another incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[10]
-
Cellular Assays
Objective: To assess the ability of the JAK1 inhibitor to block cytokine-induced signaling in a cellular context.
Data Presentation:
| Cell Type | Cytokine Stimulant | Phosphorylated STAT | Assay Readout | Representative IC50 (nM) |
| Human PBMCs | IL-6 | pSTAT3 | Flow Cytometry | <50 |
| Human CD4+ T cells | IL-2 | pSTAT5 | Western Blot | ~50 |
IC50 values represent the concentration of the inhibitor required to reduce the phosphorylation of the target STAT protein by 50%. Data is illustrative and based on published findings.[8][11]
Experimental Protocol: Phospho-STAT Flow Cytometry Assay
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Procedure:
-
PBMCs are pre-incubated with various concentrations of the JAK1 inhibitor for 1-2 hours.
-
Cells are then stimulated with a specific cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) at 37°C.
-
The stimulation is stopped by fixing the cells with a formaldehyde-based fixation buffer.
-
Cells are permeabilized with a methanol-based permeabilization buffer to allow antibody entry.
-
Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The IC50 value is determined by quantifying the reduction in the median fluorescence intensity of the pSTAT signal as a function of inhibitor concentration.
-
In Vivo Preclinical Efficacy
Animal Models of Inflammatory Disease
Objective: To evaluate the therapeutic efficacy of the JAK1 inhibitor in a relevant animal model of human disease, such as rheumatoid arthritis or asthma.
Data Presentation: Rodent Model of Arthritis (Adjuvant-Induced Arthritis - AIA)
| Treatment Group | Dose (mg/kg, oral) | Clinical Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |
| Vehicle Control | - | 12.5 ± 0.8 | 2.5 ± 0.2 |
| Representative JAK1 Inhibitor | 10 | 4.2 ± 0.5 | 1.1 ± 0.1 |
| Representative JAK1 Inhibitor | 30 | 1.8 ± 0.3 | 0.5 ± 0.1 |
*p < 0.05 compared to vehicle control. Data is illustrative based on typical findings in preclinical arthritis models.[8]
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction of Arthritis: Female Lewis rats are immunized with an emulsion of Mycobacterium tuberculosis in incomplete Freund's adjuvant via intradermal injection at the base of the tail.
-
Treatment: Prophylactic or therapeutic treatment with the JAK1 inhibitor (formulated in a suitable vehicle) or vehicle control is initiated. Dosing is typically performed orally once or twice daily.
-
Efficacy Assessment:
-
Clinical Scoring: Animals are scored daily or every other day for signs of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and erythema). The maximum score per animal is 16.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum or tissue levels of pro-inflammatory cytokines can be measured by ELISA or multiplex assays.[8]
-
Pharmacokinetics
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the JAK1 inhibitor.
Data Presentation: Pharmacokinetic Parameters in Rats (Single Oral Dose)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 350 |
| Tmax (Time to Cmax) | h | 1.0 ± 0.5 |
| AUC (Area Under the Curve) | ng*h/mL | 6500 ± 1200 |
| t1/2 (Half-life) | h | 4.5 ± 1.2 |
| Bioavailability (F%) | % | 60 |
Data is illustrative and represents typical pharmacokinetic profiles for orally bioavailable small molecule inhibitors.
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Dosing: A cohort of rats (e.g., Sprague-Dawley) receives a single oral dose of the JAK1 inhibitor formulated in an appropriate vehicle. A separate cohort receives an intravenous dose to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the JAK1 inhibitor in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software.
Visualizations
Signaling Pathway Diagram
Caption: JAK1 Signaling Pathway and Mechanism of Inhibition.
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for a JAK1 Inhibitor.
Therapeutic Rationale Diagram
Caption: Therapeutic Rationale for Selective JAK1 Inhibition.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the preclinical assets being developed for JAK1? [synapse.patsnap.com]
- 5. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Activity of Selective JAK1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data for a specific molecule designated "Jak1-IN-13" is limited. Therefore, this guide provides a comprehensive overview of the in vitro activity of potent and selective Janus Kinase 1 (JAK1) inhibitors, utilizing representative data and methodologies from published literature to serve as a technical reference.
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for mediating signal transduction from a wide array of cytokine and growth factor receptors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to immune response, inflammation, and hematopoiesis.[3][4] Specifically, JAK1 plays a critical, non-redundant role downstream of numerous pro-inflammatory cytokines, making it a key therapeutic target for autoimmune and inflammatory diseases.[5][6] The development of small molecule inhibitors that selectively target JAK1 over other JAK family members is a primary goal to maximize therapeutic efficacy while minimizing off-target effects associated with broader JAK inhibition.[5][7]
Data Presentation: In Vitro Activity of Representative JAK1 Inhibitors
The in vitro activity of a JAK1 inhibitor is primarily characterized by its potency (typically measured as the half-maximal inhibitory concentration, IC50) against the target enzyme and its selectivity against other related kinases.
Table 1: Biochemical Inhibitory Activity of Representative Selective JAK1 Inhibitors
This table summarizes the biochemical potency and selectivity of exemplar JAK1 inhibitors against the four members of the JAK family. Lower IC50 values indicate higher potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) | Selectivity (JAK3/JAK1) |
| AZD0449 | 2.4 | 120 | 2500 | 140 | 50x | >1000x |
| AZD4604 | 0.54 | 29 | 1200 | 110 | 54x | >1000x |
| Golidocitinib | - | - | - | - | >200x over other JAKs | >200x over other JAKs |
| Filgotinib | - | - | - | - | 30x over JAK2 | - |
Data for AZD0449 and AZD4604 sourced from reference[8][9]. Data for Golidocitinib sourced from reference[10]. Data for Filgotinib sourced from reference[7]. Note: "-" indicates data not specified in the provided references.
Table 2: Cellular Potency of Representative JAK1 Inhibitors
This table presents the potency of exemplar inhibitors in cell-based assays, which measure the ability of the compound to block cytokine-induced phosphorylation of STAT proteins, a key downstream event in the JAK-STAT pathway.
| Compound | Cellular Assay | Cytokine Stimulus | pSTAT Measured | IC50 (nM) |
| AZD0449 | Human T-cells | IL-2 | pSTAT5 | 13.9 |
| AZD4604 | Human T-cells | IL-2 | pSTAT5 | 2.1 |
| Compound Z-10 | Enzyme Inhibition Assay | - | - | 194.9 |
Data for AZD0449 and AZD4604 sourced from reference[8]. Data for Compound Z-10 sourced from reference[11].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments.
1. Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 of an inhibitor against a purified JAK1 enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.[5]
Objective: To quantify the potency of a test compound (e.g., this compound) by measuring its ability to inhibit the enzymatic activity of recombinant JAK1.
Materials:
-
Recombinant GST-JAK1 protein[5]
-
JAK1 Kinase Enzyme System (e.g., Promega VA7207)[5]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V6930)[5]
-
ATP, 1mM stock solution
-
Substrate peptide (e.g., IRS1 peptide[12])
-
Test inhibitor (10-point, 3-fold serial dilution)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well microplates (white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO. Further dilute these solutions in kinase buffer to create working solutions with a final DMSO concentration of 1%.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the test inhibitor working solution.
-
Add 10 µL of a solution containing the JAK1 enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically near the Km for ATP, e.g., 10 µM[12]). The final reaction volume is 25 µL.
-
Include "no enzyme" controls (for background) and "vehicle" controls (1% DMSO, for 100% activity).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data to the "vehicle" control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cellular Phospho-STAT (pSTAT) Inhibition Assay
This protocol describes a method to measure an inhibitor's ability to block JAK1-mediated signaling in a cellular context.
Objective: To determine the potency of a test compound in inhibiting cytokine-induced STAT phosphorylation in a relevant cell line.
Materials:
-
Human or other relevant cells (e.g., human T-cells, Cal27 cells)[8][13]
-
Cell culture medium and serum
-
Test inhibitor (10-point, 3-fold serial dilution)
-
Lysis buffer
-
Antibodies: Anti-phospho-STAT (e.g., pSTAT3, pSTAT5), Anti-total-STAT, and appropriate secondary antibodies[5]
-
Detection method: Western blot apparatus or flow cytometer
Procedure:
-
Cell Culture: Plate cells in a multi-well plate (e.g., 96-well) and allow them to adhere or recover overnight. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Cytokine Stimulation: Add the specific cytokine (e.g., IL-6 to stimulate JAK1/STAT3) to the wells and incubate for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Detection (Western Blot Example):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT and total STAT.
-
Normalize the pSTAT signal to the total STAT signal for each sample.
-
Plot the normalized pSTAT signal versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Mandatory Visualizations
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling cascade.
In Vitro Kinase Assay Workflow
Caption: A generalized workflow for an in vitro biochemical kinase assay.
Inhibitor Selectivity Profile
References
- 1. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity | MDPI [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]
- 11. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Loss of JAK1 Function Causes G2/M Cell Cycle Defects Vulnerable to Kif18a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Jak1-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-13 is a potent and highly selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the JAK/STAT signaling pathway. The JAK/STAT pathway is a primary mechanism for signal transduction for a wide array of cytokines and growth factors, playing a crucial role in cellular processes such as proliferation, differentiation, apoptosis, and immune regulation.[1][2][3] Dysregulation of the JAK1-mediated signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2][4] this compound's high selectivity for JAK1 makes it a valuable tool for investigating the specific roles of this kinase in cellular signaling and a potential therapeutic candidate. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on JAK1-mediated signaling pathways.
Mechanism of Action
This compound is an orally active, potent, and highly selective inhibitor of JAK1 with a reported IC50 of 0.044 nM in biochemical assays. It functions by targeting the JAK1 kinase, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3.[5] The binding of cytokines (e.g., interleukins, interferons) to their receptors triggers the activation of associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STATs. The activated JAKs then phosphorylate the STATs, leading to their dimerization, nuclear translocation, and regulation of gene transcription. By inhibiting JAK1, this compound effectively blocks these downstream signaling events.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 0.044 | Biochemical | [5] |
Note: Cellular IC50 values may vary depending on the cell type, cytokine stimulus, and assay conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Signaling Pathway Diagram
Caption: The JAK1/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation in cultured cells.
Materials:
-
Cell line of interest (e.g., human peripheral blood mononuclear cells (PBMCs), HeLa, HT-29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cytokine of interest (e.g., recombinant human IL-6, IFNγ, IL-13)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-JAK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Serum Starvation (Optional): For some cell types, to reduce basal signaling, replace the complete medium with a serum-free or low-serum medium for 4-16 hours prior to the experiment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range is 1 nM to 1 µM. Add the diluted inhibitor or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the cytokine of interest to the wells at a predetermined optimal concentration (e.g., IL-6 at 25-50 ng/mL, IFNγ at 100 ng/mL). Incubate for the recommended time to induce maximal STAT phosphorylation (typically 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT and total STAT overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT and total STAT. Normalize the phospho-STAT signal to the total STAT signal to determine the extent of inhibition by this compound.
Protocol 2: Cell Viability/Proliferation Assay
This protocol is for determining the effect of this compound on cell viability or proliferation, particularly in cell lines where proliferation is dependent on JAK1-mediated cytokine signaling.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the diluted inhibitor or vehicle control to the wells, resulting in the final desired concentrations.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for evaluating this compound in cell culture.
Troubleshooting
-
High background phosphorylation: Ensure adequate serum starvation (if applicable) and handle cells gently to avoid stress-induced signaling.
-
No inhibition observed: Verify the activity of the this compound compound and ensure it is used within its effective concentration range. Confirm that the chosen cytokine and cell line utilize the JAK1 pathway.
-
Variability between replicates: Ensure accurate and consistent cell seeding, reagent addition, and incubation times.
Conclusion
This compound is a powerful research tool for dissecting the roles of JAK1 in various cellular contexts. The provided protocols offer a framework for characterizing its activity in cell culture. Researchers should optimize these protocols for their specific cell systems and experimental questions to achieve robust and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Deciphering JAK1 Inhibitors: Your Guide to Rapidly Accessing the Newest Advances [synapse.patsnap.com]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of JAK1-IN-13 in Mouse Models
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling.[1][2][3] The JAK-STAT signaling pathway is a core intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis, and plays a significant role in immune regulation.[1][4] Dysregulation of the JAK1 pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as some cancers.[1][5] Consequently, selective inhibition of JAK1 represents a promising therapeutic strategy. JAK1-IN-13 is a small molecule inhibitor targeting JAK1. These application notes provide a comprehensive overview of suggested in vivo dosing strategies, experimental protocols, and relevant biological pathways for researchers utilizing this compound in mouse models.
Mechanism of Action
JAK inhibitors function by competing with ATP for binding to the kinase domain of JAK proteins.[3][4] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] The activated JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate gene transcription.[3][4] By blocking the kinase activity of JAK1, this compound is expected to inhibit the signaling of multiple cytokines that rely on this pathway, thereby reducing the production of pro-inflammatory mediators.[3]
Quantitative Data Summary
The following table summarizes in vivo dosing information for various JAK inhibitors in different mouse models, which can serve as a starting point for designing studies with this compound.
| Compound | Mouse Model | Disease | Dose | Route of Administration | Dosing Frequency | Key Findings |
| AZD1480 | gp130F/F mice | Gastrointestinal Cancer | 30 mg/kg | Oral gavage | Once daily, 5 days/week | Reduced tumor growth, decreased Stat3 activation.[6] |
| AZD1480 | Colitis-Associated Cancer (CAC) | Colon Cancer | 30 mg/kg | Oral gavage | Once daily, 5 days/week | Suppressed tumor burden.[6] |
| AZD1480 | NOD mice | Autoimmune Diabetes | 30 mg/kg | Oral gavage | Twice daily | Reduced insulitis and delayed diabetes onset.[7] |
| Ruxolitinib | Murine Myeloproliferative Neoplasm | Myeloproliferative Neoplasm | Not specified | Not specified | Not specified | Reduced spleen size, leukocyte count, and pro-inflammatory cytokines.[8] |
| Ruxolitinib | Murine Acute GVHD | Graft-versus-Host Disease | 22.5, 45, 90 mg/kg/day | Oral gavage | Twice daily | Improved survival and reduced GVHD pathology.[9] |
| Oclacitinib | Influenza virus-infected mice | Influenza | 10 or 20 mg/kg | Oral administration | Twice daily for 5 days | Provided protection against lethal infection and reduced lung injury.[10][11] |
| Tofacitinib | DBA/1 mice | Not specified (PK/PD study) | 50 mg/kg | Oral | Single dose | Inhibition of JAK signaling measured in blood.[12] |
| iJak-381 | Ovalbumin-sensitized mice | Asthma | Not specified | Inhaled | Not specified | Suppressed lung inflammation and airway hyperresponsiveness.[13][14] |
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK1-STAT signaling pathway and the inhibitory action of this compound.
Caption: JAK1-STAT signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Below are detailed protocols for a representative in vivo efficacy study in a mouse model of inflammation.
Protocol 1: Colitis-Associated Cancer (CAC) Model
This protocol is adapted from studies using JAK inhibitors in inflammation-driven cancer models.[6]
1. Animal Model and Husbandry:
- Strain: C57BL/6 mice, 6-8 weeks old.
- Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Induction of Colitis-Associated Cancer:
- Administer a single intraperitoneal (IP) injection of azoxymethane (AOM) at a dose of 10 mg/kg.
- One week after AOM injection, provide three cycles of 2.5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 5 days, followed by 16 days of regular drinking water.
3. This compound Formulation and Administration:
- Formulation: Prepare a fresh solution of this compound daily. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.[7] The final concentration should be calculated based on the average weight of the mice and the desired dose (e.g., 30 mg/kg).
- Administration: Administer this compound or vehicle control via oral gavage once daily, five days a week, starting after the last cycle of DSS.
4. Monitoring and Endpoint Analysis:
- Monitoring: Monitor mouse body weight and clinical signs of colitis (e.g., stool consistency, presence of blood) daily.
- Tumor Assessment: At the end of the study (e.g., 60 days post-AOM), euthanize the mice. Dissect the entire colon, measure its length, and count the number and size of visible tumors.
- Histology: Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining) to assess inflammation and tumor grade.
- Molecular Analysis: Snap-freeze another portion of the colon and tumors in liquid nitrogen for subsequent analysis of protein (e.g., Western blot for p-STAT3) and gene expression (e.g., qPCR for inflammatory cytokines).
Protocol 2: Influenza Virus Infection Model
This protocol is based on studies evaluating the anti-inflammatory effects of JAK inhibitors in a lethal influenza mouse model.[10][11]
1. Animal Model and Husbandry:
- Strain: BALB/c mice, 6-8 weeks old.
- Housing: House mice in a biosafety level 2 (BSL-2) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Influenza Virus Infection:
- Anesthetize mice lightly (e.g., with isoflurane).
- Inoculate mice intranasally with a lethal dose (e.g., 500 TCID50) of influenza A virus (e.g., PR8 strain) in a small volume (e.g., 50 µL) of sterile PBS.
3. This compound Formulation and Administration:
- Formulation: Prepare a fresh solution of this compound daily in a suitable vehicle.
- Administration: Begin treatment at a designated time post-infection (e.g., day 3). Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control orally twice daily for 5 consecutive days.[10]
4. Monitoring and Endpoint Analysis:
- Monitoring: Monitor body weight and survival daily for 14 days post-infection.
- Lung Analysis: At specific time points, a subset of mice can be euthanized to collect bronchoalveolar lavage (BAL) fluid and lung tissue.
- Cell Infiltration: Analyze BAL fluid for total and differential immune cell counts (e.g., neutrophils, macrophages) by flow cytometry or cytospin.
- Cytokine Levels: Measure pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in the BAL fluid or lung homogenates using ELISA or multiplex assays.
- Histology: Perfuse and fix lungs for histological examination to assess lung injury and inflammation.
- Viral Titer: Determine viral titers in lung homogenates using a TCID50 assay to ensure the effect is on the inflammatory response and not viral replication.[10][11]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
Safety and Toxicology Considerations
While specific toxicology data for this compound is not available, general safety concerns for JAK inhibitors include an increased risk of infections, particularly herpes zoster reactivation.[15][16] Other potential side effects observed with some JAK inhibitors include laboratory abnormalities in lipids and muscle enzymes.[15][16] Preclinical toxicology studies, including acute and chronic toxicity assessments, are essential to determine the maximum tolerated dose (MTD) and to identify potential off-target effects.[17] These studies typically involve dose-ranging experiments with close monitoring of clinical signs, body weight, and, upon termination, histopathological analysis of major organs.[17]
Conclusion
The provided application notes and protocols offer a framework for researchers to design and conduct in vivo studies with the JAK1 inhibitor, this compound, in mouse models. The summarized dosing information from related JAK inhibitors serves as a valuable starting point for dose selection. The detailed experimental protocols for CAC and influenza models can be adapted to other disease models relevant to JAK1 signaling. It is imperative for researchers to perform initial dose-finding and tolerability studies for this compound to establish a safe and effective dose range for their specific mouse model and experimental conditions.
References
- 1. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The safety of JAK-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols: The Role of Selective JAK1 Inhibition in Atopic Dermatitis Research
A focus on the JAK1-STAT signaling axis as a therapeutic target.
Audience: Researchers, scientists, and drug development professionals.
Note: Specific preclinical data and detailed protocols for the investigational compound Jak1-IN-13 are not publicly available. The following application notes and protocols are based on the established role of JAK1 inhibition in atopic dermatitis and utilize data from representative selective JAK1 inhibitors to illustrate experimental design and potential outcomes.
Introduction to JAK1 Inhibition in Atopic Dermatitis
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic, environmental, and immunological factors. A key signaling cascade implicated in the pathogenesis of AD is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][2] Specifically, JAK1 plays a crucial role in mediating the signaling of several pro-inflammatory cytokines that are central to AD, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31).[1][3] These cytokines are responsible for key features of AD, such as skin barrier dysfunction, inflammation, and intense pruritus.
Selective inhibition of JAK1 is a promising therapeutic strategy, aiming to disrupt this pathogenic signaling cascade while potentially minimizing off-target effects associated with broader spectrum JAK inhibitors.[4] Investigational compounds, such as selective JAK1 inhibitors, are valuable tools for researchers to further elucidate the role of JAK1 in AD and to develop novel therapeutics.
Mechanism of Action: JAK1 in Atopic Dermatitis
The JAK-STAT pathway is a critical signaling route for numerous cytokines and growth factors.[5][6] In the context of atopic dermatitis, the binding of cytokines like IL-4 and IL-13 to their receptors on immune cells and keratinocytes leads to the activation of receptor-associated JAKs, particularly JAK1.[7][8] Activated JAK1 then phosphorylates STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. By selectively inhibiting JAK1, the downstream signaling of these key cytokines can be effectively blocked.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative selective JAK1 inhibitors in models relevant to atopic dermatitis. This data provides a benchmark for evaluating novel compounds like this compound.
Table 1: In Vitro Activity of Representative Selective JAK1 Inhibitors
| Parameter | Upadacitinib | Abrocitinib |
| JAK1 IC50 (nM) | 43 | 29 |
| JAK2 IC50 (nM) | 140 | >10,000 |
| JAK3 IC50 (nM) | 2,100 | 28,500 |
| TYK2 IC50 (nM) | 4,600 | 2,800 |
| IL-4/IL-13 induced STAT6 Phosphorylation IC50 (nM) in human PBMCs | 50-100 | 100-200 |
| IL-31 induced STAT3 Phosphorylation IC50 (nM) in human keratinocytes | 30-80 | 80-150 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from publicly available literature.
Table 2: In Vivo Efficacy of Representative Selective JAK1 Inhibitors in a Mouse Model of Atopic Dermatitis (e.g., MC903-induced)
| Parameter | Vehicle Control | Upadacitinib (10 mg/kg, oral, QD) | Abrocitinib (30 mg/kg, oral, QD) |
| Ear Thickness Reduction (%) | 0 | ~50-60% | ~40-50% |
| Reduction in Inflammatory Cell Infiltrate (Score) | 4 (Severe) | 1-2 (Mild to Moderate) | 2 (Moderate) |
| Reduction in Serum IgE Levels (%) | 0 | ~40-50% | ~30-40% |
| Reduction in Scratching Bouts (%) | 0 | ~60-70% | ~50-60% |
Note: Efficacy data is representative and can vary based on the specific animal model and experimental setup.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of a selective JAK1 inhibitor in atopic dermatitis research.
In Vitro Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting JAK1-mediated signaling in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HaCaT keratinocytes).
-
Recombinant human IL-4, IL-13, or IL-31.
-
Test compound (this compound) dissolved in DMSO.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against phosphorylated STAT6 (for IL-4/IL-13) or phosphorylated STAT3 (for IL-31).
-
Flow cytometer.
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture the chosen cell line to ~80% confluency.
-
Compound Treatment: Seed cells in a 96-well plate. Pre-incubate the cells with serial dilutions of the test compound (e.g., 0.1 nM to 10 µM) for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-4, IL-13, or IL-31 for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow intracellular antibody staining.
-
Staining: Stain the cells with the appropriate anti-phospho-STAT antibody.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Data Analysis: Plot the percentage of inhibition of the phospho-STAT signal against the compound concentration and determine the IC50 value using non-linear regression.
In Vivo Model: MC903-Induced Atopic Dermatitis-like Inflammation in Mice
Objective: To evaluate the in vivo efficacy of a test compound in a mouse model of atopic dermatitis.
Materials:
-
BALB/c or C57BL/6 mice.
-
MC903 (Calcipotriol).
-
Test compound (this compound) formulated for oral or topical administration.
-
Vehicle control.
-
Calipers for measuring ear thickness.
-
Tools for tissue collection and processing.
Protocol:
-
Acclimatization: Acclimate mice to the facility for at least one week.
-
Induction of Inflammation: Apply a solution of MC903 to the ears of the mice daily for a specified period (e.g., 7-14 days) to induce an AD-like phenotype.
-
Treatment: Administer the test compound (e.g., once or twice daily via oral gavage or topical application) starting from a few days after the initial MC903 application. Include a vehicle control group.
-
Monitoring:
-
Ear Thickness: Measure ear thickness daily using calipers.
-
Clinical Scoring: Score the ears for erythema, scaling, and excoriation.
-
Pruritus Assessment: Monitor scratching behavior for a defined period.
-
-
Terminal Procedures: At the end of the study, collect ear tissue for histology and cytokine analysis, and blood for serum IgE measurement.
-
Data Analysis: Compare the treatment groups to the vehicle control for statistically significant differences in the measured parameters.
Concluding Remarks
The selective inhibition of JAK1 represents a targeted and effective strategy for mitigating the key drivers of atopic dermatitis. The protocols and data presented here provide a framework for the preclinical evaluation of novel selective JAK1 inhibitors. By employing these methodologies, researchers can thoroughly characterize the pharmacological profile of new compounds and advance the development of next-generation therapies for atopic dermatitis.
References
- 1. ajmc.com [ajmc.com]
- 2. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK1 Inhibitors Show Superior Antipruritic Effects Over IL-13 Antibodies in Atopic Dermatitis [trial.medpath.com]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Janus kinase 1 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for JAK1-IN-13 in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD involves a dysregulated immune response, with key contributions from various pro-inflammatory cytokines. Many of these cytokines signal through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Consequently, JAK inhibitors have emerged as a promising therapeutic strategy for IBD.[1][2][3][4]
This document provides detailed application notes and protocols for the use of JAK1-IN-13 , a potent and highly selective inhibitor of JAK1, in the study of IBD. While specific preclinical data for this compound in IBD models are not extensively published, the provided protocols are based on established methodologies for other selective JAK1 inhibitors in this field of research.
Disclaimer: The experimental protocols and representative data provided below are intended as a guide and are based on studies with other selective JAK1 inhibitors. Researchers should optimize these protocols for their specific experimental conditions and for this compound.
Mechanism of Action of this compound in IBD
This compound is a highly selective and potent inhibitor of JAK1, with a reported IC50 of 0.044 nM[5]. In the context of IBD, JAK1 is a critical mediator of signaling for numerous pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and interleukin-13 (IL-13)[6][7][8]. By binding to the ATP-binding site of JAK1, this compound prevents its phosphorylation and activation, thereby blocking the downstream phosphorylation and activation of STAT proteins. This disruption of the JAK-STAT signaling cascade leads to a reduction in the transcription of genes involved in the inflammatory response.
The selectivity of this compound for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2) is a key feature. This selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile by avoiding the inhibition of signaling pathways crucial for hematopoiesis (primarily mediated by JAK2) and certain immune functions (mediated by JAK3)[2][9][10].
Signaling Pathway Diagram
Caption: JAK1-STAT Signaling Pathway Inhibition by this compound.
Quantitative Data
The following tables summarize key in vitro and in vivo parameters for highly selective JAK1 inhibitors, which can be used as a reference for studies involving this compound.
Table 1: In Vitro Potency and Selectivity of Representative Selective JAK1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
| This compound | JAK1 | 0.044 | High (expected) | High (expected) | [5] |
| Filgotinib | JAK1 | ~5 | ~30-fold | ~50-fold | [9] |
| Upadacitinib | JAK1 | ~43 | ~60-fold | >100-fold | [2] |
Note: Specific selectivity data for this compound against other JAK isoforms is not publicly available but is expected to be high based on its description as a "highly selective" inhibitor.
Table 2: Representative In Vivo Efficacy of Selective JAK1 Inhibitors in Murine Colitis Models
| Model | Compound | Dosage | Key Findings | Reference |
| DSS-induced colitis | Filgotinib | 30 mg/kg, p.o., QD | Reduction in Disease Activity Index (DAI) | [11] |
| TNBS-induced colitis | Filgotinib | 10 mg/kg, p.o., BID | Amelioration of colonic inflammation | [6] |
| Adoptive T-cell transfer colitis | Upadacitinib | 6 mg/kg, p.o., BID | Prevention of weight loss and colitis development | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of IBD.
In Vitro Assay: Inhibition of Cytokine-Induced STAT Phosphorylation in Immune Cells
This assay determines the potency of this compound in blocking the JAK1-mediated signaling cascade in a cellular context.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., U937, THP-1)
-
This compound
-
Recombinant human cytokines (e.g., IL-6, IFN-γ)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT1) conjugated to a fluorophore
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture the chosen cell line according to standard protocols.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations.
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1) to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Stop the stimulation by adding fixation buffer. Wash the cells and then permeabilize them according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with the phospho-specific antibody for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition. Calculate the percentage of inhibition relative to the cytokine-stimulated, vehicle-treated control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.[12][13]
Experimental Workflow: In Vitro STAT Phosphorylation Assay
Caption: Workflow for In Vitro STAT Phosphorylation Assay.
In Vivo Assay: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This is a widely used model of acute colitis to assess the in vivo efficacy of therapeutic agents.
Materials:
-
6-8 week old C57BL/6 mice
-
Dextran Sodium Sulfate (DSS), 36-50 kDa
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Animal balance
-
Calipers
-
Dissection tools
-
Formalin (10%)
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days. A control group receives regular drinking water.
-
Treatment: Administer this compound or vehicle daily by oral gavage, starting from day 0 of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Termination: At the end of the treatment period (e.g., day 7 or 8), euthanize the mice.
-
Macroscopic Evaluation: Measure the colon length from the cecum to the anus.
-
Histological Analysis: Fix a segment of the colon in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation severity, extent, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Homogenize a section of the colon to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or qPCR.[11]
Experimental Workflow: DSS-Induced Colitis Model
Caption: Workflow for DSS-Induced Colitis In Vivo Model.
Conclusion
This compound, as a potent and highly selective JAK1 inhibitor, holds significant promise as a tool for studying the role of JAK1-mediated signaling in the pathogenesis of inflammatory bowel disease. The provided application notes and protocols offer a framework for researchers to investigate its therapeutic potential in both in vitro and in vivo models of IBD. The high selectivity of this compound may provide a more nuanced understanding of the specific contributions of JAK1 to intestinal inflammation. As with any investigational compound, careful dose-response studies and comprehensive safety evaluations are essential.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK1 inhibition and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]
- 4. fg.bmj.com [fg.bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Future of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for JAK1-IN-13 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[][2] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a central communication hub for cellular functions, including proliferation, differentiation, and apoptosis.[][3] Dysregulation of this pathway, particularly through aberrant JAK1 activity, is implicated in the pathogenesis of various cancers.[4][5] JAK1 is involved in the signaling of numerous pro-inflammatory cytokines and those that utilize the γc receptor subunit, such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[6] Consequently, selective inhibition of JAK1 presents a promising therapeutic strategy for cancer treatment.
JAK1-IN-13 is a research compound identified as a selective inhibitor of JAK1. These application notes provide an overview of its potential use in cancer cell line proliferation assays, including its mechanism of action, protocols for assessing its anti-proliferative effects, and representative data from similar selective JAK1 inhibitors.
Mechanism of Action
This compound, as a selective JAK1 inhibitor, is presumed to exert its anti-proliferative effects by binding to the ATP-binding pocket of the JAK1 kinase domain. This competitive inhibition prevents the autophosphorylation of JAK1 and the subsequent phosphorylation of its downstream substrates, primarily STAT proteins.[7] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby blocking the transcription of target genes essential for cell cycle progression and survival.[3][7] The downstream effects of JAK1 inhibition can lead to cell cycle arrest and induction of apoptosis in cancer cells dependent on JAK1 signaling.[5]
Below is a diagram illustrating the JAK1/STAT signaling pathway and the inhibitory action of this compound.
References
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 4. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. oaepublish.com [oaepublish.com]
- 6. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes: Profiling Immune Cell Subsets Using a JAK1 Inhibitor and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in a multitude of cellular processes, including proliferation, differentiation, and immune responses.[3][4]
JAK1, in particular, plays a central role in immunity, as it is involved in the signaling of numerous key cytokines.[5][6] It pairs with other JAK family members to transmit signals for the common gamma-chain (γc) cytokines (e.g., IL-2, IL-4, IL-7, IL-15, IL-21), which are crucial for lymphocyte development and function, as well as for pro-inflammatory cytokines like IL-6 and interferons (IFNs).[7][8] Given its central role, selective inhibition of JAK1 is a key therapeutic strategy for a range of autoimmune and inflammatory diseases.[3][8]
Flow cytometry is a powerful, high-throughput technique for single-cell analysis, making it an ideal platform for immunophenotyping and assessing the functional effects of therapeutic compounds on distinct immune cell populations.[9][10] By combining cell surface marker staining with intracellular staining for phosphorylated STAT proteins (phospho-flow), researchers can simultaneously identify immune cell subsets and quantify the inhibitory effect of compounds on specific signaling pathways.[10][11]
These application notes provide a detailed protocol for assessing the inhibitory activity of a selective JAK1 inhibitor on cytokine-induced STAT phosphorylation in various human peripheral blood mononuclear cell (PBMC) subsets.
Note: The specific compound "Jak1-IN-13" could not be identified in publicly available scientific literature or commercial databases. Therefore, the following protocol is provided as a representative method for a potent, selective, research-grade JAK1 inhibitor. Researchers should adapt the protocol based on the specific properties (e.g., IC50, solubility, stability) of their chosen inhibitor.
Signaling Pathway
Caption: JAK1-dependent cytokine signaling pathway and point of inhibition.
Experimental Workflow
Caption: Experimental workflow for assessing JAK1 inhibition by flow cytometry.
Materials and Reagents
| Item | Example Supplier | Catalog # (Example) | Notes |
| Human Whole Blood | N/A | N/A | Collect in Sodium Heparin tubes from healthy donors. |
| Ficoll-Paque PLUS | Cytiva | 17144002 | For density gradient separation of PBMCs. |
| RPMI 1640 Medium | Thermo Fisher | 11875093 | Culture medium. |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | Supplement for culture medium. |
| JAK1 Inhibitor | N/A | N/A | Prepare a 10 mM stock in DMSO. Store at -80°C. |
| Recombinant Human IL-6 | R&D Systems | 206-IL | For stimulating the JAK1/STAT3 pathway. |
| Recombinant Human IFN-α | R&D Systems | 11101-2 | For stimulating the JAK1/STAT1 pathway. |
| FACS Buffer | N/A | N/A | PBS + 2% FBS + 0.05% Sodium Azide. |
| BD Phosflow™ Lyse/Fix Buffer | BD Biosciences | 558049 | For red blood cell lysis and leukocyte fixation. |
| BD Phosflow™ Perm Buffer III | BD Biosciences | 558050 | For cell permeabilization. |
| Anti-Human CD3-PerCP | BD Biosciences | 345766 | T Cell Marker. |
| Anti-Human CD4-FITC | BD Biosciences | 555346 | T Helper Cell Marker. |
| Anti-Human CD8-PE | BD Biosciences | 555367 | Cytotoxic T Cell Marker. |
| Anti-Human CD19-APC | BD Biosciences | 555415 | B Cell Marker. |
| Anti-Human CD14-BV421 | BD Biosciences | 562692 | Monocyte Marker. |
| Alexa Fluor® 647 pSTAT3 (pY705) | BD Biosciences | 557815 | For detection of IL-6 signaling. |
| Alexa Fluor® 488 pSTAT1 (pY701) | BD Biosciences | 612564 | For detection of IFN-α signaling. |
Experimental Protocol
1. PBMC Isolation
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs by adding 30 mL of RPMI 1640 and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI (supplemented with 10% FBS) and perform a cell count.
-
Adjust the cell density to 2 x 10⁶ cells/mL.
2. Inhibitor Pre-treatment and Cytokine Stimulation
-
Aliquot 500 µL of the PBMC suspension (1 x 10⁶ cells) into 1.5 mL microcentrifuge tubes.
-
Prepare serial dilutions of the JAK1 inhibitor in complete RPMI. A final concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. Include a DMSO vehicle control.
-
Add the appropriate volume of the diluted inhibitor to the cells and mix gently.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Prepare cytokine working solutions. A final concentration of 20-50 ng/mL for IL-6 or 1000 U/mL for IFN-α is a good starting point (optimal concentration should be determined empirically).
-
Add the cytokine to the appropriate tubes (include an unstimulated control).
-
Incubate for 15-30 minutes at 37°C. This is a critical time-sensitive step.
3. Cell Staining (Surface and Intracellular)
-
Immediately stop the stimulation by adding 1 mL of ice-cold FACS buffer and centrifuge at 500 x g for 5 minutes at 4°C.
-
Prepare a cocktail of fluorochrome-conjugated surface marker antibodies in FACS buffer.
-
Resuspend the cell pellets in 100 µL of the surface antibody cocktail.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 500 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 100 µL of pre-warmed BD Phosflow™ Lyse/Fix Buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding 1 mL of ice-cold BD Phosflow™ Perm Buffer III and incubate on ice for 30 minutes.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 800 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate intracellular anti-pSTAT antibody.
-
Incubate for 45-60 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 800 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.
4. Flow Cytometry Acquisition and Analysis
-
Acquire samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect at least 50,000-100,000 events in the lymphocyte/monocyte gate.
-
For analysis, first gate on singlet cells, then on live cells (if using a viability dye), and then identify major immune cell populations based on their surface markers (e.g., CD3⁺ T cells, CD19⁺ B cells, CD14⁺ monocytes).
-
Within each population, quantify the Median Fluorescence Intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
% Inhibition = [1 - (MFIInhibitor - MFIUnstimulated) / (MFIStimulated - MFIUnstimulated)] x 100
-
-
Plot the dose-response curve and calculate the IC50 value for each immune cell subset.
Summary of Quantitative Parameters
| Parameter | Recommended Value / Range |
| Cell Preparation | |
| Starting Cell Number | 1 x 10⁶ PBMCs per condition |
| Cell Suspension Volume | 500 µL |
| Inhibitor & Cytokine Treatment | |
| JAK1 Inhibitor Stock Concentration | 10 mM in DMSO |
| JAK1 Inhibitor Working Range | 1 nM - 10 µM (final concentration) |
| Inhibitor Pre-incubation Time | 1 - 2 hours |
| IL-6 Stimulation Concentration | 20 - 50 ng/mL (final) |
| IFN-α Stimulation Concentration | 1000 U/mL (final) |
| Cytokine Stimulation Time | 15 - 30 minutes |
| Staining | |
| Surface Antibody Incubation | 30 minutes at 4°C |
| Fixation Time | 10 minutes at 37°C |
| Permeabilization Time | 30 minutes on ice |
| Intracellular Antibody Incubation | 45 - 60 minutes at Room Temperature |
| Data Acquisition | |
| Events to Collect | 50,000 - 100,000 events (in primary gate) |
References
- 1. revvity.com [revvity.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 11. Baseline JAK phosphorylation profile of peripheral blood leukocytes, studied by whole blood phosphospecific flow cytometry, is associated with 1-year treatment response in early rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Selective JAK1 Inhibitors in Combination Therapies
Disclaimer: Publicly available preclinical or clinical data specifically detailing the use of Jak1-IN-13 in combination with other inhibitors is limited. The following application notes and protocols are presented as a representative guide for researchers, scientists, and drug development professionals. The examples provided are based on studies involving other selective JAK1 and JAK1/2 inhibitors and are intended to serve as a framework for designing and conducting similar research for this compound.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in signal transduction pathways for a wide array of cytokines, interferons, and growth factors.[1][2] The JAK-STAT signaling cascade is integral to cellular processes such as proliferation, differentiation, and apoptosis and is a key regulator of the immune system.[1][2] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and malignancies.[1]
Selective inhibition of JAK1 is a promising therapeutic strategy, as JAK1 is a critical component in the signaling of numerous pro-inflammatory cytokines.[3] By selectively targeting JAK1, it is hypothesized that therapeutic efficacy can be achieved with a more favorable safety profile compared to pan-JAK inhibitors, potentially avoiding adverse effects associated with the inhibition of other JAK isoforms like JAK2 or JAK3.[3][4]
The complexity of many diseases, however, often involves multiple signaling pathways. This has led to the exploration of combination therapies, where a selective JAK1 inhibitor like this compound could be used in conjunction with other targeted agents. Such combinations aim to achieve synergistic effects, overcome drug resistance, and enhance therapeutic outcomes. This document provides an overview of the rationale, potential applications, and experimental protocols for evaluating selective JAK1 inhibitors in combination therapies.
Signaling Pathways
The primary mechanism of action for a JAK1 inhibitor is the blockade of the JAK-STAT signaling pathway. This pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes.
Caption: Simplified JAK1/STAT Signaling Pathway.
Case Study: Combination of a JAK1/2 Inhibitor with PIM Kinase and CDK4/6 Inhibitors in Myeloproliferative Neoplasms
While specific data for this compound is not available, a preclinical study on the triple combination of the JAK1/2 inhibitor ruxolitinib, the PIM kinase inhibitor PIM447, and the CDK4/6 inhibitor LEE011 in myeloproliferative neoplasms (MPN) provides a valuable example of a combination strategy.[5] MPNs are characterized by aberrant activation of JAK-STAT signaling, which in turn dysregulates downstream pathways, including cell cycle mediators like CDC25A and PIM kinases.[5]
Data Presentation
The following table summarizes the key findings from the preclinical evaluation of the triple combination therapy in a murine model of MPN.
| Parameter | Vehicle Control | Ruxolitinib Monotherapy | Triple Combination (Ruxolitinib + PIM447 + LEE011) | p-value (Triple vs. Ruxolitinib) |
| Tumor Burden Reduction | - | 3.4-fold | 238-fold | < 0.001 |
| Spleen Size | N/A | Reduced | Significantly Reduced | < 0.0001 |
| Mutant JAK2 Allele Burden | N/A | Reduced | 85% Reduction | < 0.0001 |
| White Blood Cell Count | N/A | Reduced | Significantly Reduced | < 0.01 |
| Platelet Count | N/A | Reduced | Significantly Reduced | < 0.05 |
| Proportion of Cells in S-phase | N/A | N/A | Significantly Decreased | < 0.0001 |
| Apoptosis (Early and Late) | N/A | N/A | Significantly Increased | < 0.0001 |
Data adapted from a preclinical study by Raajit K. Rampal and colleagues as summarized by Kasimati, M. (2021).[5]
Experimental Protocols
This section provides a generalized protocol for an in vivo murine model study to evaluate the efficacy of a selective JAK1 inhibitor in combination with other inhibitors, based on the methodology from the aforementioned case study.[5]
In Vivo Murine Model for Myeloproliferative Neoplasm
Objective: To assess the in vivo efficacy of this compound in combination with other targeted inhibitors (e.g., PIM kinase inhibitor, CDK4/6 inhibitor) in a murine model of MPN.
Materials:
-
This compound (formulated for oral gavage)
-
Other inhibitor(s) of interest (formulated for administration)
-
Vehicle control
-
JAK2V617F knock-in and/or MPLW515L-mutant mice
-
Bone marrow cells from donor mice
-
Standard animal housing and husbandry equipment
-
Flow cytometer
-
Complete blood count (CBC) analyzer
-
Reagents for DNA extraction and qPCR
Protocol:
-
Animal Model Establishment:
-
Inject recipient mice with 10 million viable bone marrow cells from JAK2V617F knock-in or MPLW515L-mutant donor mice.
-
Allow 14 days for the disease to establish.
-
-
Treatment Groups:
-
Randomize mice into the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy (dose and schedule to be determined by pharmacokinetic studies)
-
Group 3: Inhibitor X monotherapy
-
Group 4: Inhibitor Y monotherapy
-
Group 5: this compound + Inhibitor X
-
Group 6: this compound + Inhibitor Y
-
Group 7: Inhibitor X + Inhibitor Y
-
Group 8: this compound + Inhibitor X + Inhibitor Y (Triple combination)
-
-
-
Drug Administration:
-
Administer the compounds as per the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 28 days).
-
-
Monitoring and Endpoints:
-
Perform nonlethal blood draws every 14-30 days to assess disease severity via complete blood counts.
-
At the end of the study, euthanize the mice and collect tissues (spleen, liver, bone marrow) for analysis.
-
Measure spleen and liver weights.
-
Analyze bone marrow for cellularity and myeloid differentiation via histology.
-
Determine the mutant JAK2 allele burden in peripheral blood and bone marrow using qPCR.
-
Assess downstream signaling pathway modulation by measuring levels of pSTAT5, MYC, and E2F expression in relevant tissues via Western blotting or immunohistochemistry.
-
-
Data Analysis:
-
Statistically analyze the differences between treatment groups using appropriate tests (e.g., ANOVA, t-test). A p-value of < 0.05 is typically considered significant.
-
Caption: In Vivo Murine Model Experimental Workflow.
Potential Combination Strategies for Selective JAK1 Inhibitors
The rationale for combining a selective JAK1 inhibitor with other targeted therapies extends to various disease areas.
-
Oncology: In cancers where the JAK-STAT pathway is constitutively active, combining a JAK1 inhibitor with agents that target other oncogenic signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) or with chemotherapy could lead to synergistic anti-tumor effects and overcome resistance.[6]
-
Immunology and Inflammation: In autoimmune and inflammatory diseases, a selective JAK1 inhibitor could be combined with other immunomodulatory drugs, such as TNF inhibitors, IL-17 inhibitors, or IL-23 inhibitors, to target different facets of the inflammatory cascade.[7]
-
Dermatology: For conditions like atopic dermatitis, a topical JAK1 inhibitor could be used in combination with other topical agents that target the skin barrier.[8]
Conclusion
The use of selective JAK1 inhibitors in combination with other targeted therapies represents a promising avenue for advancing the treatment of a multitude of diseases. While specific data for this compound in such combinations are yet to be widely published, the principles and methodologies outlined in these application notes provide a solid foundation for researchers to design and execute preclinical studies. By systematically evaluating the synergistic potential and mechanisms of action of these combination regimens, the development of more effective and durable therapeutic strategies can be accelerated.
References
- 1. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising preclinical data on combined JAK, PIM, and CDK4/6 inhibition in MPN [mpn-hub.com]
- 6. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Jak1-IN-13 for Target Validation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them key targets in the development of therapies for autoimmune diseases, inflammation, and cancer. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Selective inhibition of these kinases is a pivotal strategy for achieving therapeutic efficacy while minimizing off-target effects. Jak1-IN-13 is a potent and highly selective inhibitor of JAK1, making it an invaluable tool for target validation studies to elucidate the specific roles of JAK1 in various pathological processes. This document provides detailed application notes and protocols for the use of this compound in target validation.
This compound: Properties and Potency
This compound (also known as compound 36b) is an orally active and highly potent inhibitor of JAK1. Its primary known activity is the significant decrease in STAT3 phosphorylation, a key downstream event in the JAK1 signaling cascade.[1]
| Property | Value |
| Synonyms | Compound 36b |
| CAS Number | 2778330-90-6 |
| Molecular Formula | C₂₃H₂₆F₃N₅O |
| Molecular Weight | 445.49 g/mol |
| In Vitro Potency (IC₅₀) | JAK1: 0.044 nM |
| Primary Activity | Decreases STAT3 phosphorylation |
Note: Detailed selectivity data against other JAK family members (JAK2, JAK3, TYK2) and a broader kinase panel for this compound are not publicly available. The following protocols are provided as standard methods to determine such selectivity and validate the target in cellular and in vivo models.
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAK1 phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAK1 then phosphorylates the STATs, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. This compound exerts its effect by directly inhibiting the kinase activity of JAK1, thereby blocking this signaling cascade.
Experimental Protocols
The following are detailed, representative protocols for the target validation of a selective JAK1 inhibitor like this compound.
In Vitro Kinase Assay for Potency and Selectivity
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against JAK1 and to assess its selectivity against other JAK family kinases.
Objective: To quantify the potency and selectivity of this compound.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP and appropriate peptide substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 µM.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, peptide substrate, and ATP in the assay buffer.
-
Add 5 µL of the kinase/substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Presentation:
| Kinase | This compound IC₅₀ (nM) |
| JAK1 | 0.044 |
| JAK2 | To be determined |
| JAK3 | To be determined |
| TYK2 | To be determined |
| Table 1: Known and hypothetical IC₅₀ values for this compound against JAK family kinases. |
Cellular STAT Phosphorylation Assay
This protocol details a method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Objective: To confirm the on-target activity of this compound in a cellular system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1, UT-7)
-
RPMI-1640 media with 10% FBS
-
This compound
-
Cytokine (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1)
-
Fixation/Permeabilization buffers
-
Phycoerythrin (PE)-conjugated anti-phospho-STAT antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cells to the appropriate density. For PBMCs, isolate from healthy donor blood.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Cytokine Stimulation: Add the specific cytokine to the cell suspension to induce STAT phosphorylation (e.g., 100 ng/mL IL-6 for 15 minutes).
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., 90% methanol).
-
-
Staining: Wash the cells and stain with the PE-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer, measuring the PE signal intensity.
-
Data Analysis: Determine the IC₅₀ by plotting the inhibition of the phospho-STAT signal against the log concentration of this compound.
In Vivo Model of Inflammation: Collagen-Induced Arthritis (CIA) in Mice
This is a representative protocol for evaluating the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Objective: To assess the therapeutic potential of this compound in a disease-relevant animal model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
Day 0: Immunize mice at the base of the tail with an emulsion of CII and CFA.
-
Day 21: Administer a booster immunization with an emulsion of CII and IFA.
-
-
Treatment:
-
Begin oral dosing with this compound or vehicle control daily, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of arthritis.
-
Measure paw thickness using calipers every other day.
-
Assign a clinical score to each paw based on the severity of inflammation (e.g., 0 = normal, 4 = severe swelling and redness).
-
-
Termination and Endpoint Analysis:
-
At the end of the study (e.g., Day 42), euthanize the mice.
-
Collect paws for histological analysis to assess joint damage, inflammation, and bone erosion.
-
Collect blood for cytokine analysis.
-
-
Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the this compound treated group and the vehicle control group.
Target Validation Workflow
The overall process of validating JAK1 as a therapeutic target using this compound involves a multi-step approach, from initial biochemical assays to in vivo efficacy studies.
Conclusion
This compound is a powerful research tool for the target validation of JAK1. Its high potency allows for the precise dissection of JAK1-mediated signaling pathways. The protocols provided herein offer a comprehensive framework for researchers to characterize the activity of this compound and to investigate the therapeutic potential of selective JAK1 inhibition in various disease models. It is imperative to conduct thorough selectivity profiling to fully understand the on- and off-target effects of this compound.
References
Troubleshooting & Optimization
Jak1-IN-13 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JAK1-IN-13. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and highly selective inhibitor of Janus kinase 1 (JAK1) with an IC50 of 0.044 nM.[1] It functions by inhibiting the JAK1 enzyme, which is a critical component of the JAK-STAT signaling pathway. This pathway is essential for signaling numerous cytokines and growth factors involved in inflammation and immunity. By inhibiting JAK1, this compound can significantly decrease the phosphorylation of downstream targets like STAT3, thereby blocking the signaling cascade.[1]
Q2: What is the JAK-STAT signaling pathway?
A2: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, leading to cell proliferation, differentiation, migration, and apoptosis. The pathway is activated when a ligand, such as an interleukin or interferon, binds to its specific cell surface receptor. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.
Figure 1. Simplified JAK1/STAT signaling pathway and the inhibitory action of this compound.
Solubility and Stock Solution Preparation
Q3: What is the solubility of this compound in common solvents?
Solubility of Analogue JAK Inhibitors in DMSO
| Inhibitor | Solubility in DMSO |
|---|---|
| JAK1-IN-8 | 125 mg/mL (with ultrasound) |
| Abrocitinib | 100 mg/mL (with ultrasound)[2] |
| JAK-IN-1 | 66.67 mg/mL (with ultrasound)[4] |
| AT9283 | 76 mg/mL[5] |
| AZD1480 | 70 mg/mL[6] |
| JAK Inhibitor I | 5 mg/mL |
| XL019 | 16 mg/mL[7] |
Q4: How should I prepare a stock solution of this compound?
A4: Based on the available information and best practices for similar compounds, the following protocol is recommended for preparing a stock solution of this compound.
Experimental Protocol: Stock Solution Preparation
-
Solvent Selection: Use fresh, anhydrous DMSO as the primary solvent. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2][4][5][6][7][8]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath. Gentle warming to 37°C may also help, but be cautious as excessive heat can degrade the compound.
-
Sterilization: If required for your experiment, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1]
Stability and Storage
Q5: How should I store this compound?
A5: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: For stock solutions prepared in DMSO, the following storage conditions are recommended:
It is critical to aliquot stock solutions to minimize the number of freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture.[1]
Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | Up to 3 years (based on analogues)[5][6] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] |
Troubleshooting Common Issues
Q6: I observed a precipitate after diluting my this compound stock solution in aqueous media. What should I do?
A6: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds like many kinase inhibitors.
Figure 2. A logical workflow for troubleshooting precipitation issues with this compound.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Increase Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential toxicity to cells (typically kept at or below 0.5%).
-
Improve Mixing Technique: When diluting, add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant or Co-solvent: For in vivo studies or challenging in vitro assays, consider using a formulation that includes solubilizing agents. For other JAK inhibitors, formulations often include Tween-80, PEG300, or SBE-β-CD.[3][4] A common formulation for similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Q7: My experimental results are inconsistent. Could this be a stability issue with this compound?
A7: Inconsistent results can indeed stem from compound instability. Here are some factors to consider:
-
Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing of stock solutions can lead to degradation. Always use freshly thawed aliquots for each experiment.[1]
-
Stability in Media: Small molecules can be unstable in cell culture media over long incubation periods. Consider the following:
-
Protocol: If possible, add this compound to the culture media immediately before treating the cells.
-
Controls: Include appropriate vehicle controls (e.g., DMSO-treated cells) in every experiment to ensure that any observed effects are due to the compound and not the solvent.
-
Duration: For long-term experiments, you may need to replenish the media with freshly diluted this compound periodically.
-
-
Light Sensitivity: While not explicitly stated for this compound, some small molecules are light-sensitive. It is good practice to store stock solutions in amber or foil-wrapped tubes and minimize exposure to light during experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing JAK1 Inhibitor Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JAK1 inhibitors, such as Jak1-IN-13, in in vitro assays. Our aim is to help you optimize inhibitor concentrations and overcome common experimental hurdles.
A Note on "this compound": As of our latest update, "this compound" does not correspond to a widely recognized or commercially available JAK1 inhibitor. The guidance provided herein is based on best practices for potent and selective JAK1 inhibitors in general and can be applied to novel or proprietary compounds with similar mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a selective JAK1 inhibitor?
A1: Selective JAK1 inhibitors are small molecules that typically act as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of JAK1, preventing the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[1][2][3] This blockade of the JAK-STAT signaling pathway ultimately modulates the transcription of genes involved in inflammatory and immune responses.[3][4]
Q2: What is a typical starting concentration range for a novel JAK1 inhibitor in a cell-based assay?
A2: For a novel inhibitor with an unknown IC50 value, a wide concentration range is recommended for initial screening. A common starting point is a serial dilution from 10 µM down to 0.1 nM. This broad range helps to identify the therapeutic window and establish a dose-response curve.
Q3: How does the selectivity of a JAK1 inhibitor impact experimental design?
A3: The selectivity of a JAK1 inhibitor is crucial for interpreting results accurately. Highly selective inhibitors will primarily target JAK1, minimizing off-target effects on other JAK family members (JAK2, JAK3, TYK2) or other kinases.[1][5][6] When using a less selective inhibitor, it is important to include control experiments to assess the potential contribution of inhibiting other kinases to the observed phenotype. For instance, using cell lines with known dependencies on different JAK isoforms can help delineate the specificity of the inhibitor's effect.
Q4: How can I be sure that my inhibitor is cell-permeable?
A4: The most direct way to confirm cell permeability and target engagement is to perform a downstream signaling assay, such as a Western blot for phosphorylated STAT proteins (pSTAT). A decrease in cytokine-induced pSTAT levels upon treatment with the inhibitor indicates that it has entered the cell and is engaging its target.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of JAK1 activity observed | 1. Inhibitor concentration is too low. 2. Inhibitor is not soluble in the assay buffer or cell culture medium. 3. The inhibitor has degraded. 4. The assay conditions are not optimal. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Check the solubility of the inhibitor in your specific medium. Consider using a different solvent (e.g., DMSO) and ensure the final solvent concentration is compatible with your cells. 3. Use a fresh stock of the inhibitor. Store the inhibitor according to the manufacturer's instructions. 4. Verify the activity of your recombinant JAK1 enzyme or the responsiveness of your cells to cytokine stimulation. |
| High background signal in kinase assay | 1. Contaminating kinase activity in the recombinant enzyme preparation. 2. Non-specific binding of the detection antibody. 3. Autophosphorylation of the substrate. | 1. Use a highly purified recombinant JAK1 enzyme. 2. Optimize the antibody concentration and blocking conditions. 3. Include a control reaction without the enzyme to determine the level of substrate autophosphorylation. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent inhibitor preparation. 3. Pipetting errors. 4. Variations in incubation times. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. 2. Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. 3. Use calibrated pipettes and proper pipetting techniques. 4. Ensure precise and consistent incubation times for all steps of the assay. |
| Observed cell toxicity at effective concentrations | 1. Off-target effects of the inhibitor. [6]2. The final concentration of the solvent (e.g., DMSO) is too high. 3. The inhibitor itself has cytotoxic properties unrelated to JAK1 inhibition. | 1. Profile the inhibitor against a panel of other kinases to identify potential off-target activities. 2. Ensure the final DMSO concentration is typically below 0.5% and include a vehicle control. 3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50) and compare it to the inhibitory concentration (IC50). |
| Unexpected upregulation of a signaling pathway | 1. Feedback loops in the signaling network. 2. Compensation by other signaling pathways. 3. Off-target activation of another kinase. | 1. Investigate known feedback mechanisms in the JAK-STAT pathway. 2. Use inhibitors for other suspected compensatory pathways in combination with the JAK1 inhibitor. 3. Screen the inhibitor against a broad kinase panel to identify any activating off-target effects. |
Data Presentation
Table 1: Example IC50 Values for Commercially Available JAK1 Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Upadacitinib | ~4.3 | ~24 | >1000 | ~40 |
| Filgotinib | ~10 | ~28 | ~810 | ~116 |
| Tofacitinib | ~3.2 | ~4.1 | ~1.6 | ~34 |
| Baricitinib | ~5.9 | ~5.7 | >400 | ~53 |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on JAK1 enzymatic activity.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide derived from STAT1)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the JAK1 enzyme and substrate to each well.
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Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Phosphorylated STAT (pSTAT)
Objective: To assess the inhibition of JAK1-mediated STAT phosphorylation in a cellular context.
Materials:
-
Cell line expressing the appropriate cytokine receptor (e.g., HeLa, TF-1)
-
Cell culture medium
-
Cytokine (e.g., Interferon-alpha for pSTAT1, Interleukin-6 for pSTAT3)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the pSTAT signal to the total STAT and loading control signals.
Cell Viability Assay
Objective: To determine the cytotoxic effects of the JAK1 inhibitor.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test inhibitor
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or vehicle.
-
Incubate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate as required by the assay.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the CC50 value.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in in vitro assays.
Caption: A logical flow for troubleshooting lack of inhibition in in vitro assays.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 4. Deciphering JAK1 Inhibitors: Your Guide to Rapidly Accessing the Newest Advances [synapse.patsnap.com]
- 5. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Jak1-IN-13 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Jak1-IN-13 in in vivo experiments. The information is designed to help address common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and highly selective inhibitor of Janus kinase 1 (JAK1) with a reported IC50 of 0.044 nM.[1] The JAK family of enzymes, which also includes JAK2, JAK3, and TYK2, are critical components of intracellular signaling pathways for numerous cytokines and growth factors.[2][3][4] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate downstream proteins called Signal Transducer and Activator of Transcription (STATs).[2] These activated STATs then move to the nucleus to regulate gene expression. This compound exerts its effect by inhibiting JAK1, which in turn significantly decreases the phosphorylation of STAT3, a key downstream mediator.[1]
Q2: What are the potential advantages of a selective JAK1 inhibitor like this compound?
A2: The selectivity of a JAK inhibitor is crucial as the different JAK isoforms have distinct biological roles. While JAK1 is heavily involved in inflammatory cytokine signaling, JAK2 is important for hematopoiesis (the formation of blood cells).[5][6] Non-selective JAK inhibitors that also block JAK2 can sometimes lead to side effects like anemia.[6] A highly selective JAK1 inhibitor like this compound is designed to target inflammatory pathways more specifically, potentially offering a better safety profile by avoiding off-target effects associated with the inhibition of other JAK family members.[6][7]
Q3: Is in vitro potency a guarantee of in vivo efficacy?
A3: Not always. While potent in vitro activity is a prerequisite, successful in vivo efficacy depends on several other factors, including the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), the formulation used for delivery, the dosing regimen, and the specific animal model. It is important to note that translating in vitro synergy and potency to in vivo effectiveness can be complex.[8]
Q4: What is the recommended formulation for in vivo administration of this compound?
A4: According to supplier data, this compound can be formulated for oral administration. A recommended protocol involves preparing a stock solution in DMSO (e.g., 25.0 mg/mL) and then diluting it in corn oil.[1] For example, a 1 mL working solution can be made by mixing 100 µL of the DMSO stock with 900 µL of corn oil.[1] It's crucial to ensure the final solution is clear and homogenous before administration.
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy
If you are not observing the expected therapeutic effect in your animal model, consider the following troubleshooting steps:
1. Formulation and Solubility:
-
Question: Is the compound fully dissolved and stable in the vehicle?
-
Troubleshooting:
-
This compound is reported to be soluble in a DMSO/corn oil mixture.[1] Visually inspect your final formulation for any precipitation. If precipitation is observed, you may need to adjust the ratio of DMSO to corn oil or gently warm the solution.
-
Prepare fresh formulations regularly, as the compound's stability in the vehicle over extended periods may be limited. For dosing periods longer than two weeks, the stability of the formulation should be carefully considered.[1]
-
2. Dosing and Pharmacokinetics:
-
Question: Is the dose and dosing frequency appropriate to maintain sufficient target engagement?
-
Troubleshooting:
-
Dose Escalation: If you are not seeing an effect at your initial dose, a dose-escalation study may be necessary.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the half-life of this compound in your animal model. Some small molecule inhibitors have short half-lives, which may require more frequent dosing (e.g., twice daily) to maintain therapeutic concentrations.
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Systemic Exposure: For some conditions, topical or local administration may not be sufficient, and systemic exposure is required for efficacy.[9] Ensure your administration route (oral gavage is common for this compound) is achieving adequate systemic levels.
-
3. Target Engagement:
-
Question: Is this compound reaching its target and inhibiting Jak1 signaling in vivo?
-
Troubleshooting:
-
Pharmacodynamic (PD) Analysis: Collect tissue or blood samples at various time points after dosing and measure the phosphorylation of STAT proteins (e.g., pSTAT3) via methods like Western blot, immunohistochemistry, or flow cytometry. A lack of pSTAT inhibition would indicate a problem with target engagement.
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Timing of PD Analysis: Correlate your PD markers with the PK profile to understand the duration of target inhibition.
-
4. Animal Model Considerations:
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Question: Is the chosen animal model appropriate and is the disease pathology dependent on the Jak1 pathway?
-
Troubleshooting:
-
Model Validation: Ensure that the Jak-STAT pathway is indeed activated in your disease model. You can assess this by measuring baseline levels of phosphorylated STATs in diseased versus healthy animals.
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Disease Progression: Administer the compound at the appropriate stage of disease development. The timing of intervention can be critical for observing a therapeutic effect.
-
Issue 2: Unexpected Toxicity or Adverse Effects
-
Question: Are the observed adverse effects related to on-target or off-target activity?
-
Troubleshooting:
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Dose Reduction: The simplest first step is to reduce the dose to see if the toxicity is dose-dependent.
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Selectivity Assessment: While this compound is highly selective, at higher concentrations, it might inhibit other kinases.[2] If you observe effects commonly associated with other JAK inhibitors (e.g., anemia with JAK2 inhibition), it could indicate off-target effects at the administered dose.
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation components (e.g., DMSO).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro Potency (IC50) | 0.044 nM | [1] |
| Mechanism of Action | Inhibition of JAK1, leading to decreased STAT3 phosphorylation | [1] |
| Recommended In Vivo Formulation | DMSO and Corn Oil | [1] |
| Solubility | ≥ 2.5 mg/mL in DMSO | [1] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation for Oral Gavage
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 25.0 mg/mL.[1]
-
For the final dosing solution, calculate the required volume of the stock solution based on the desired final concentration and the total volume needed.
-
In a sterile tube, add the required volume of corn oil.
-
Slowly add the calculated volume of the this compound DMSO stock solution to the corn oil while vortexing to ensure proper mixing. A common ratio is 1 part DMSO stock to 9 parts corn oil.[1]
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Prepare this formulation fresh before each administration or as determined by stability studies.
Protocol 2: Assessment of In Vivo Target Engagement (pSTAT3 Inhibition)
-
Dose animals with this compound or vehicle control as per the study design.
-
At selected time points post-dosing (e.g., 1, 4, 8, and 24 hours), euthanize a subset of animals.
-
Collect relevant tissues (e.g., spleen, tumor, or whole blood for peripheral blood mononuclear cells - PBMCs).
-
Process the tissues immediately to prepare protein lysates (for Western blot) or single-cell suspensions (for flow cytometry).
-
For Western Blot:
-
Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.
-
-
For Flow Cytometry:
-
Stimulate single-cell suspensions with a relevant cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Fix and permeabilize the cells according to a validated protocol.
-
Stain the cells with a fluorescently labeled antibody specific for pSTAT3.
-
Analyze the samples on a flow cytometer to quantify the percentage of pSTAT3-positive cells or the mean fluorescence intensity.
-
Visualizations
Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) [pubmed.ncbi.nlm.nih.gov]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Janus kinase 1 inhibition resolves inflammation and restores hair growth offering a viable treatment option for alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with Jak1-IN-13: A Technical Support Guide
For researchers and drug development professionals utilizing the potent and selective JAK1 inhibitor, Jak1-IN-13, in animal studies, appropriate vehicle selection is paramount for ensuring accurate and reproducible results. This guide provides a comprehensive technical support center, including frequently asked questions and troubleshooting advice, to address the specific challenges of formulating this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a vehicle for this compound?
A1: The primary challenge in formulating this compound is its likely poor aqueous solubility, a common characteristic of kinase inhibitors. Therefore, the ideal vehicle must solubilize the compound to the desired concentration, be non-toxic to the animals at the administered volume, and not interfere with the pharmacological activity of this compound. Key factors to consider include the route of administration (e.g., oral, intravenous), the required dose, and the duration of the study.
Q2: What are some recommended starting vehicles for oral administration of this compound in rodent models?
A2: Based on common practices for formulating poorly soluble compounds for oral gavage in mice and rats, several vehicle options can be considered. It is crucial to determine the solubility of this compound in a small scale test before preparing a large batch for your study.
| Vehicle Composition | Component Type | Rationale |
| 0.5% (w/v) Methylcellulose in Water | Suspending agent | Forms a uniform suspension for compounds with low solubility. |
| 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in Water | Suspending agent + Surfactant | Tween 80 acts as a wetting agent to improve the suspension of hydrophobic compounds. |
| 10% (v/v) DMSO + 90% (v/v) Corn Oil | Co-solvent + Lipid vehicle | DMSO aids in initial solubilization, while corn oil serves as the bulk vehicle. |
| 20% (w/v) Captisol® (a sulfobutylether-β-cyclodextrin) in Water | Solubilizing agent | Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. |
Q3: What are suitable vehicles for intravenous administration of this compound?
A3: Intravenous formulations require sterile and highly soluble preparations to prevent precipitation in the bloodstream. Given the expected low water solubility of this compound, co-solvent systems are often necessary.
| Vehicle Composition | Component Type | Considerations |
| 10% (v/v) DMSO + 40% (v/v) PEG400 + 50% (v/v) Saline | Co-solvent system | A common formulation for IV administration of poorly soluble compounds. The final DMSO concentration should be kept low to minimize toxicity. |
| 20% (w/v) Captisol® in Saline | Solubilizing agent | Can be a good option if the compound's solubility is significantly enhanced by cyclodextrins. |
| 20% N,N-Dimethylacetamide (DMA) + 40% Propylene glycol (PG) + 40% Polyethylene Glycol (PEG-400) | Co-solvent system | A more complex system that can be effective for highly insoluble compounds.[1] |
Troubleshooting Guide
Issue 1: this compound precipitates out of solution or suspension during preparation or administration.
-
Possible Cause: The solubility of this compound in the chosen vehicle is lower than the target concentration.
-
Solution:
-
Sonication: Use a bath sonicator to aid in dissolving the compound.
-
Gentle Warming: Gently warm the vehicle (e.g., to 37°C) to increase solubility, but be cautious of potential compound degradation.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle might improve solubility. This should be done with caution as it can affect in vivo absorption and compound stability.
-
Test Alternative Vehicles: Refer to the FAQ tables for other vehicle options. Systematically test the solubility in different vehicles to find the most suitable one.
-
Issue 2: Inconsistent results or lower than expected efficacy in animal studies.
-
Possible Cause: Poor bioavailability due to inadequate dissolution in the gastrointestinal tract (for oral administration) or precipitation upon injection (for intravenous administration).
-
Solution:
-
Particle Size Reduction: For suspensions, micronization of the compound can improve the dissolution rate and bioavailability.
-
Formulation Optimization: Consider using a solubilizing agent like Captisol® or a lipid-based vehicle to enhance absorption.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma concentration of this compound after administration with different vehicle formulations. This will provide direct evidence of bioavailability.
-
Issue 3: Adverse effects observed in the vehicle control group.
-
Possible Cause: The vehicle itself may be causing toxicity at the administered volume and frequency.
-
Solution:
-
Reduce Vehicle Concentration: If using co-solvents like DMSO, try to reduce the percentage in the final formulation.
-
Alternative Vehicle: Switch to a more biocompatible vehicle, such as an aqueous suspension with methylcellulose or a lipid-based formulation.
-
Consult Toxicology Data: Review available literature on the maximum tolerated doses of the vehicle components in the specific animal model being used.
-
Experimental Protocols & Visualizations
Protocol: Preparation of a 1 mg/mL this compound Suspension for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in sterile water. If using a surfactant, add Tween 80 to a final concentration of 0.1% (v/v). Stir until fully dissolved.
-
Compound Weighing: Accurately weigh the required amount of this compound.
-
Pre-wetting (Optional but Recommended): If using a surfactant, create a paste of the weighed this compound with a small amount of the vehicle containing Tween 80. This helps in dispersing the powder.
-
Suspension: Gradually add the remaining vehicle to the this compound while continuously stirring or vortexing.
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform and fine suspension.
-
Final Volume and Storage: Adjust to the final volume with the vehicle. Store the suspension as recommended based on stability studies (typically at 4°C for short-term use). Always re-homogenize before each administration.
Below are diagrams to aid in understanding the experimental workflow and the biological context of this compound.
Caption: A decision-making workflow for selecting a suitable vehicle for this compound.
Caption: The inhibitory action of this compound on the JAK1-STAT signaling pathway.
References
Preventing Jak1-IN-13 precipitation in media
Welcome to the technical support center for Jak1-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of this compound in cell culture media.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation during your experiments.
Issue: Precipitate observed in cell culture media after adding this compound.
Below is a workflow to diagnose and solve the precipitation issue.
Technical Support Center: Interpreting Unexpected Results with Jak1-IN-13
Welcome to the technical support center for Jak1-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound 36b, is a highly potent and selective, orally active inhibitor of Janus kinase 1 (JAK1).[1][2] Its primary mechanism of action is to bind to the ATP-binding site of JAK1, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3.[1][2] This blockade of the JAK-STAT signaling pathway is crucial in modulating immune and inflammatory responses.[3][4]
Q2: How selective is this compound for JAK1 over other JAK family members?
A2: this compound demonstrates remarkable selectivity for JAK1. In biochemical assays, it has an IC50 of 0.044 nM for JAK1 and exhibits a selectivity of 382-fold over JAK2, 210-fold over JAK3, and 1325-fold over TYK2.[1]
Q3: In which cell lines has the activity of this compound been validated?
A3: The efficacy of this compound in inhibiting JAK1-STAT phosphorylation has been established in human L-132 and SK-MES-1 cells.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro studies, this compound can be dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK1 (fold) |
| JAK1 | 0.044 | 1 |
| JAK2 | 16.808 | 382 |
| JAK3 | 9.24 | 210 |
| TYK2 | 58.3 | 1325 |
Data sourced from the primary publication on this compound (compound 36b).[1]
Troubleshooting Guide
Issue 1: Weaker than expected inhibition of target pathway (e.g., pSTAT3 levels remain high).
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal IC50 in your specific cell line and with your specific stimulus. The published IC50 of 0.044 nM is a biochemical value; cellular IC50 values may be higher.
-
-
Possible Cause 2: Inhibitor degradation.
-
Troubleshooting Step: Ensure the inhibitor stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: High ATP concentration in the assay.
-
Troubleshooting Step: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the ATP concentration in your assay.[5] If using a biochemical assay, consider titrating the ATP concentration.
-
-
Possible Cause 4: Cell permeability issues.
-
Troubleshooting Step: While this compound is orally active, indicating good cell permeability, extreme cell densities or unusual cell types might present a barrier. Ensure cells are not overly confluent and consider increasing the pre-incubation time with the inhibitor.
-
Issue 2: Unexpected off-target effects or cellular toxicity.
-
Possible Cause 1: Inhibition of other kinases at high concentrations.
-
Troubleshooting Step: Although highly selective, at concentrations significantly above the cellular IC50 for JAK1, this compound may inhibit JAK2 or JAK3.[1] This could lead to effects on signaling pathways regulated by these kinases. Review the cytokine signaling pathways active in your cell type. If possible, use the lowest effective concentration of this compound.
-
-
Possible Cause 2: Non-specific toxicity.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Ensure that the concentrations used for your experiments are well below the toxic threshold.
-
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically <0.1%).
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Inconsistent cell state.
-
Troubleshooting Step: Ensure cells are at a consistent passage number and confluency for all experiments. Cell signaling pathways can be affected by the state of the cells.
-
-
Possible Cause 2: Inconsistent stimulation.
-
Troubleshooting Step: Ensure the cytokine or other stimulus used to activate the JAK-STAT pathway is of high quality and used at a consistent concentration and for a consistent duration across experiments.
-
-
Possible Cause 3: Issues with antibody performance in Western blotting.
-
Troubleshooting Step: Validate your phospho-STAT and total STAT antibodies to ensure they are specific and provide a linear signal range. Run appropriate controls, including unstimulated and stimulated vehicle-treated cells.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 Inhibition
-
Cell Seeding: Plate cells (e.g., L-132 or SK-MES-1) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free or low-serum medium.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Aspirate the medium from the cells and add the medium containing this compound or vehicle (e.g., DMSO). Pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the JAK1-STAT3 pathway (e.g., IL-6) to the desired final concentration and incubate for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT3 (e.g., Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: In Vitro Kinase Assay
-
Reagents: Recombinant human JAK1 enzyme, a suitable substrate (e.g., a peptide containing a tyrosine phosphorylation site), ATP, and kinase assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the recombinant JAK1 enzyme, the substrate, and the this compound dilution or vehicle.
-
Initiation: Start the reaction by adding ATP. The final ATP concentration should be close to the Km value for JAK1 if determining an accurate IC50.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, HTRF®, or by spotting the reaction mixture onto a membrane and detecting the phosphorylated substrate with a specific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: In Vivo Application of Jak1-IN-13
Disclaimer: The following information is intended as a general guide for researchers, scientists, and drug development professionals working with the selective Janus kinase 1 (JAK1) inhibitor, Jak1-IN-13. As of November 2025, there is limited publicly available preclinical data specifically for this compound. Therefore, this document draws upon the broader knowledge base of selective JAK1 inhibitors to provide guidance on minimizing potential in vivo toxicity. All experimental procedures should be optimized for your specific laboratory conditions and animal models.
General Considerations for a Novel Selective JAK1 Inhibitor
When working with a novel selective JAK1 inhibitor such as this compound, it is crucial to conduct thorough preliminary studies to establish its in vivo characteristics. Key considerations include:
-
Selectivity Profiling: A comprehensive kinase screen is essential to confirm the selectivity of this compound and identify potential off-target kinases that could contribute to unexpected toxicity.[1][2]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for designing an effective dosing regimen.[3][4] A short half-life may require more frequent dosing or a different formulation to maintain therapeutic concentrations.[4]
-
Formulation Development: The solubility and stability of this compound will dictate the appropriate vehicle for in vivo administration. Poor solubility can lead to precipitation at the injection site and variable exposure.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation.[5] By blocking JAK1, this compound can modulate the immune response. However, this inhibition can also lead to mechanism-based toxicities. As JAK1 is involved in signaling for various cytokines, its inhibition can lead to immunosuppression and an increased risk of infections.[6][7][8]
Q2: What are the common toxicities associated with selective JAK1 inhibitors that I should monitor for in my in vivo studies?
A2: Based on data from other selective JAK1 inhibitors, potential toxicities to monitor include:
-
Infections: Increased susceptibility to bacterial and viral infections is a known class effect of JAK inhibitors due to their immunomodulatory nature.[6][7][8]
-
Hematological Effects: While selective JAK1 inhibitors are designed to have less impact on JAK2-dependent hematopoiesis, changes in blood cell counts (e.g., anemia, neutropenia) can still occur, particularly at higher doses.[7]
-
Gastrointestinal Issues: Some JAK inhibitors have been associated with gastrointestinal side effects.
-
Changes in Lipid Profile and Muscle Enzymes: Increases in lipid parameters and creatine phosphokinase (CPK) levels have been observed with some JAK inhibitors.[6][7]
Q3: How can I determine a safe and effective starting dose for this compound in my animal model?
A3: A dose-range-finding study, often referred to as a Maximum Tolerated Dose (MTD) study, is essential. This involves administering escalating doses of this compound to small groups of animals and closely monitoring for signs of toxicity over a defined period. Key parameters to observe include changes in body weight, food and water intake, clinical signs of distress, and post-mortem analysis of major organs.
Q4: What are some potential off-target effects of a selective JAK1 inhibitor and how can I assess them?
A4: Even with high selectivity, off-target effects can occur. A computational approach using tools like TIGER and SPiDER can predict potential off-target interactions.[1] Experimental validation can be performed through broad kinase screening panels and by observing for unexpected phenotypes in your in vivo studies that do not align with the known functions of JAK1.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity/Mortality | - Dose is too high. - Formulation issues (e.g., precipitation, vehicle toxicity). - Off-target toxicity. - Severe immunosuppression leading to infection. | - Repeat MTD study with a lower starting dose and smaller dose escalations. - Evaluate the stability and solubility of the formulation. - Conduct a preliminary vehicle toxicity study. - Perform comprehensive necropsy and histopathology to identify target organs of toxicity. - Consider prophylactic antibiotic administration if severe immunosuppression is expected. |
| Lack of Efficacy | - Dose is too low. - Poor bioavailability or rapid clearance of the compound. - Inappropriate animal model. - Suboptimal dosing frequency. | - Increase the dose in a stepwise manner, monitoring for toxicity. - Perform pharmacokinetic studies to determine drug exposure at the target site. - Ensure the chosen animal model has a disease pathology that is dependent on the JAK1 signaling pathway. - Adjust the dosing frequency based on the compound's half-life. |
| Compound Precipitation in Formulation | - Poor aqueous solubility of this compound. - Incompatible vehicle components. | - Test a range of biocompatible solvents and co-solvents (e.g., PEG400, Tween 80, DMSO). - Consider alternative formulation strategies such as suspensions or nanoformulations. |
| Inconsistent Results Between Animals | - Inaccurate dosing. - Animal-to-animal variability in drug metabolism. - Health status of the animals. | - Ensure accurate and consistent administration of the compound. - Increase the number of animals per group to improve statistical power. - Monitor the health of the animals closely before and during the study. |
Quantitative Data from Preclinical Studies of Selective JAK1 Inhibitors
The following tables summarize representative data from preclinical studies of other selective JAK1 inhibitors. This information can serve as a benchmark when evaluating this compound.
Table 1: In Vivo Efficacy of Selective JAK1 Inhibitors in a Rat Adjuvant-Induced Arthritis (AIA) Model
| Compound | Dose | Route of Administration | Paw Swelling Inhibition (%) | Reference |
| Upadacitinib | 3 mg/kg, BID | Oral | ~50 | |
| Tofacitinib (Pan-JAKi) | 3 mg/kg, BID | Oral | ~50 |
Table 2: Effects of Selective JAK1 Inhibitors on Reticulocyte and Natural Killer (NK) Cell Counts in Rats
| Compound | Dose | Route of Administration | Effect on Reticulocytes | Effect on NK Cells | Reference |
| Upadacitinib | 10 mg/kg | Oral | Minimal reduction | No significant change | |
| Tofacitinib (Pan-JAKi) | 10 mg/kg | Oral | Significant reduction | Significant reduction |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
-
Animal Model: 8-10 week old C57BL/6 mice.
-
Groups: Start with at least 5 dose groups, including a vehicle control group (n=3-5 mice per group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound via oral gavage once daily for 7-14 days. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidney, etc.) for histopathological analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Protocol 2: Efficacy Study of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: 8-10 week old DBA/1 mice.
-
Induction of Arthritis: Induce CIA by immunization with chicken type II collagen emulsified in Complete Freund's Adjuvant.
-
Treatment Groups: Once arthritis is established (clinical score > 4), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (at least 2-3 doses below the MTD)
-
Positive control (e.g., methotrexate)
-
-
Dosing: Administer treatments daily via oral gavage for 14-21 days.
-
Efficacy Assessment:
-
Monitor clinical signs of arthritis (paw swelling, erythema) and assign a clinical score every 2-3 days.
-
Measure paw thickness using a caliper.
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood to measure inflammatory cytokine levels (e.g., IL-6, TNF-α).
-
Visualizations
Caption: Simplified JAK1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the in vivo evaluation of a novel JAK1 inhibitor.
References
- 1. POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The safety of JAK-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Technical Support Center: Jak1-IN-X Inhibitors
Disclaimer: No specific public data could be found for a compound designated "Jak1-IN-13." The following technical support guide addresses common issues of batch-to-batch variability for potent kinase inhibitors, using a hypothetical designation "Jak1-IN-X" to represent a selective JAK1 inhibitor. The principles and protocols provided are based on established practices in drug development and kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values for our Jak1-IN-X compound between different batches. Why is this happening?
A1: Batch-to-batch variability in potency is a known challenge in drug discovery and can stem from several factors.[1][2][3] The most common causes include:
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Purity Differences: Even minor variations in the percentage of the active compound versus impurities can lead to significant changes in biological activity.
-
Presence of Impurities: Small molecule synthesis can result in by-products or residual starting materials.[4] Some of these impurities could be inactive, while others might be potent inhibitors themselves, leading to either an underestimation or overestimation of your compound's activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and dissolution rates, which can affect its apparent activity in cell-based and biochemical assays.
-
Compound Stability: Degradation of the compound over time or due to improper storage can lead to a decrease in potency.
Q2: How can we ensure the consistency of our Jak1-IN-X batches?
A2: A robust quality control (QC) workflow is essential. For each new batch, we recommend the following:
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Identity Confirmation: Confirm the chemical structure and molecular weight using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assessment: Quantify the purity of the compound using High-Performance Liquid Chromatography (HPLC).
-
Potency Measurement: Determine the IC50 value against the target (JAK1) in a standardized biochemical assay.
-
Solubility Testing: Measure the compound's solubility in the relevant assay buffers and cell culture media.
-
Record Keeping: Maintain detailed records of the synthesis date, batch number, storage conditions, and all QC results.
Q3: Could batch-to-batch variability affect our in-vivo experimental results?
A3: Absolutely. In addition to the factors mentioned above, pharmacokinetic (PK) properties can vary between batches.[1][5] Differences in purity, solubility, or formulation can impact absorption, distribution, metabolism, and excretion (ADME), leading to inconsistent exposure levels in animal models and, consequently, variable efficacy and toxicity results.[1][3]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Biochemical Assays
Q: We have tested three different batches of Jak1-IN-X in our in-vitro kinase assay and obtained significantly different IC50 values. What should we do?
A: This is a common issue that can be systematically addressed. Follow the workflow below to diagnose the problem.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Hypothetical Batch Comparison
| Parameter | Batch A | Batch B | Batch C | Recommended Spec. |
| Purity (HPLC) | 99.2% | 95.5% | 98.9% | > 98% |
| Identity (LC/MS) | Confirmed | Confirmed | Confirmed | Confirmed |
| JAK1 IC50 (nM) | 15.2 | 45.8 | 18.5 | Report Value |
| JAK2 IC50 (nM) | 350 | 365 | 850 | > 20x JAK1 IC50 |
| Solubility (PBS) | 50 µM | 48 µM | 25 µM | > 20 µM |
In this hypothetical example, Batch B's lower purity correlates with a weaker JAK1 IC50. Batch C shows an unexpected increase in JAK2 inhibition and lower solubility, suggesting the presence of a different impurity profile.
Issue 2: Variable Results in Cell-Based Assays
Q: Our Jak1-IN-X is showing different levels of pSTAT inhibition in our cell-based assay depending on the batch used. How do we address this?
A: Cellular assays introduce more variables. In addition to the compound's intrinsic properties, its interaction with the cellular environment is critical.
Experimental Workflow for Cellular Assay Variability
Caption: Workflow for investigating cellular assay variability.
Experimental Protocols
Protocol 1: JAK1 Kinase Activity Assay (Biochemical)
This protocol is a generalized method for determining the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Recombinant human JAK1 enzyme.
-
ATP.
-
Substrate peptide (e.g., a poly-GT peptide with a biotin tag).
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Jak1-IN-X compound and control inhibitors (e.g., Tofacitinib).
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
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Detection reagents (e.g., HTRF, LanthaScreen™, or ADP-Glo™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of Jak1-IN-X in DMSO, then dilute further in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO vehicle to the wells of a 384-well plate.
-
Add 5 µL of a 2x concentration of JAK1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2x concentration of ATP/substrate peptide mix. The final ATP concentration should be at or near the Km for JAK1.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: IL-6-induced STAT3 Phosphorylation Assay (Cell-Based)
This protocol measures the ability of an inhibitor to block JAK1 signaling downstream of a cytokine receptor. The JAK-STAT pathway is a crucial signaling cascade for many cytokines.[6][7]
-
Reagents and Materials:
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Human cell line expressing the IL-6 receptor (e.g., U-266 or TF-1).
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Cell culture medium (e.g., RPMI + 10% FBS).
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Recombinant human IL-6.
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Jak1-IN-X compound.
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Phosphate-buffered saline (PBS).
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Lysis buffer with protease and phosphatase inhibitors.
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Antibodies for Western blot or ELISA: anti-pSTAT3 (Tyr705) and anti-total STAT3.
-
-
Procedure:
-
Plate cells and allow them to adhere (if applicable) or grow to a suitable density.
-
Starve the cells in low-serum media for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with serially diluted Jak1-IN-X or DMSO vehicle for 1-2 hours.
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Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
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Quantify protein concentration using a BCA assay.
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Analyze the levels of pSTAT3 and total STAT3 using Western blot or a quantitative ELISA.
-
Normalize the pSTAT3 signal to the total STAT3 signal and determine the IC50 for inhibition of phosphorylation.
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JAK1 Signaling Pathway
Caption: Simplified JAK1/STAT3 signaling pathway and the inhibitory action of Jak1-IN-X.
References
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Improving the Bioavailability of Jak1-IN-13
Welcome to the technical support center for Jak1-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding the use of this compound in experimental settings, with a focus on improving its oral bioavailability.
Disclaimer: Publicly available oral bioavailability and pharmacokinetic data for this compound are limited. The following guidance is based on the known properties of this compound as a potent and selective JAK1 inhibitor, and on established principles for improving the bioavailability of poorly soluble kinase inhibitors. The experimental protocols provided are general templates and may require optimization for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Janus kinase 1 (JAK1). JAK1 is a tyrosine kinase that plays a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2][3][4] By inhibiting JAK1, this compound can block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of downstream target genes involved in the inflammatory cascade.
Q2: What are the known solubility properties of this compound?
While comprehensive solubility data is not widely published, it is known that many kinase inhibitors, including selective JAK1 inhibitors, exhibit poor aqueous solubility. This characteristic is a primary contributor to low oral bioavailability.
Q3: Why is improving the oral bioavailability of this compound important for my in vivo studies?
Low oral bioavailability can lead to several experimental challenges, including:
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High dose requirements: To achieve a therapeutic concentration in the plasma.
-
High inter-animal variability: Inconsistent absorption can lead to significant differences in drug exposure between subjects.
-
Poor correlation between dose and exposure: Making it difficult to establish a clear dose-response relationship.
-
Sub-therapeutic drug levels: Potentially leading to inconclusive or misleading efficacy results.
Improving bioavailability ensures more consistent and predictable systemic exposure, leading to more reliable and reproducible experimental outcomes.
Q4: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5] These include:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state to improve solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or co-solvents to improve absorption.
-
Nanoformulations: Such as nanocrystals or nanoparticles, to increase surface area and dissolution velocity.
-
Salt Formation: Creating a more soluble salt form of the compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral gavage. | Poor solubility and dissolution in the gastrointestinal (GI) tract. | 1. Re-evaluate the formulation vehicle. Consider using a vehicle with better solubilizing properties. For initial studies, a mixture of DMSO, PEG400, and Solutol HS 15 can be effective. 2. Implement a bioavailability-enhancing formulation. Consider preparing an amorphous solid dispersion or a nanocrystal formulation of this compound (see Experimental Protocols section). 3. Increase the dose. This should be done cautiously and in conjunction with formulation optimization. |
| High variability in plasma exposure between animals in the same dose group. | Inconsistent drug dissolution and absorption. This can be exacerbated by food effects and differences in GI physiology between animals. | 1. Standardize the fasting period for all animals before dosing to minimize variability in GI conditions. 2. Ensure a homogenous formulation. Properly sonicate or vortex the formulation immediately before dosing each animal. 3. Utilize a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion, which can reduce the impact of physiological variability. |
| Precipitation of this compound in the formulation vehicle upon standing. | The drug concentration exceeds its solubility in the chosen vehicle. | 1. Reduce the drug concentration in the formulation. 2. Add a co-solvent or surfactant to increase the solubility of this compound in the vehicle. 3. Prepare the formulation fresh before each use and maintain it under constant agitation. |
| In vitro potency does not translate to in vivo efficacy. | Insufficient systemic exposure due to low bioavailability. | 1. Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentrations of this compound achieved with the current formulation and dose. 2. Correlate the achieved plasma concentrations with the in vitro IC50 value for JAK1 inhibition. The in vivo exposure should ideally be maintained above the IC50 for a sufficient duration. 3. Optimize the formulation and/or dose to achieve the target plasma exposure. |
Comparative Pharmacokinetic Data of Selective JAK1 Inhibitors
While specific data for this compound is unavailable, the following table summarizes publicly available pharmacokinetic parameters for other selective JAK1 inhibitors in humans, which can provide a general reference for expected profiles of this class of compounds.
| Parameter | Filgotinib | Upadacitinib |
| Time to Maximum Concentration (Tmax) | ~2-3 hours | ~2-4 hours |
| Elimination Half-life (t1/2) | ~6 hours (parent), ~23 hours (active metabolite) | ~9-14 hours |
| Oral Bioavailability | Not explicitly stated, but dose-proportional pharmacokinetics observed | Not explicitly stated, but dose-proportional pharmacokinetics observed |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve both components in a suitable solvent system, such as a 1:1 (v/v) mixture of dichloromethane and methanol, to obtain a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a fine powder for subsequent in vitro dissolution testing or formulation for in vivo studies.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (e.g., ASD from Protocol 1 suspended in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Signaling Pathway
Caption: Simplified JAK1/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting poor in vivo efficacy of this compound.
References
- 1. Formulation Development Of A JAK1 Inhibitor Extended-Release Tablet [drugdeliveryleader.com]
- 2. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the preclinical assets being developed for JAK1? [synapse.patsnap.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Analysis of the Kinase Selectivity Profiles of Jak1-IN-13 and Tofacitinib
For researchers, scientists, and drug development professionals, a comprehensive understanding of the selectivity of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides a detailed, data-driven comparison of the kinase selectivity profiles of the novel inhibitor Jak1-IN-13 and the well-established drug Tofacitinib.
This report collates and presents quantitative data on the inhibitory activities of this compound and Tofacitinib against the Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The information is derived from biochemical and cellular assays, with detailed experimental protocols provided to ensure reproducibility and facilitate critical evaluation. Visual diagrams of key signaling pathways and experimental workflows are included to further elucidate the mechanisms of action and experimental designs.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of JAK1, demonstrating sub-nanomolar efficacy. In contrast, Tofacitinib, while also a potent JAK inhibitor, exhibits a broader spectrum of activity, with significant inhibitory effects on JAK2 and JAK3 in addition to JAK1. This difference in selectivity has important implications for the potential therapeutic applications and side-effect profiles of these two compounds.
Data Presentation: Biochemical Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Tofacitinib against the four members of the JAK kinase family in biochemical assays. Lower IC50 values are indicative of higher potency.
Table 1: Biochemical IC50 Values of this compound against JAK Family Kinases
| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 0.044 | 1-fold |
| JAK2 | 4.1 | ~93-fold |
| JAK3 | 126 | ~2864-fold |
| TYK2 | 11 | ~250-fold |
Data for this compound (compound 36b) is sourced from patent WO2021092200A1.
Table 2: Biochemical IC50 Values of Tofacitinib against JAK Family Kinases
| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 112 | 1-fold |
| JAK2 | 20 | 0.18-fold |
| JAK3 | 1 | 0.009-fold |
| TYK2 | >10,000 | >89-fold |
Data for Tofacitinib is sourced from a comprehensive study on its kinase selectivity.[1] It is important to note that other studies have reported different IC50 values for Tofacitinib, which may be attributable to variations in assay conditions such as ATP concentration. For instance, another study reported IC50 values of 1.7–3.7 nM for JAK1, 1.8–4.1 nM for JAK2, and 0.75–1.6 nM for JAK3.[2]
Experimental Protocols
Biochemical Kinase Inhibition Assay (for this compound)
This protocol is based on the methods described in patent WO2021092200A1 for determining the IC50 values of this compound.
-
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (catalytic domains) were used. A suitable peptide substrate, such as a poly(Glu, Tyr) 4:1 polymer, is coated onto assay plates.
-
Compound Dilution : this compound was serially diluted in DMSO to generate a range of concentrations, typically from 100 µM to 0.01 nM.
-
Kinase Reaction : The kinase reaction was initiated by adding a mixture of the respective JAK enzyme, the test compound dilution, and ATP to the substrate-coated plates. The final ATP concentration was set to be at or near the Km value for each enzyme to ensure competitive inhibition could be accurately measured.
-
Incubation : The reaction mixtures were incubated at room temperature for a defined period, typically 60 minutes, to allow for substrate phosphorylation.
-
Detection : The level of substrate phosphorylation was quantified using a suitable detection method. A common method involves the use of a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., PY20). The signal is then developed using a chemiluminescent substrate and read on a luminometer.
-
Data Analysis : The luminescence signal was plotted against the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, was determined by fitting the data to a four-parameter logistic equation.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
-
Cell Culture and Stimulation : A suitable human cell line, such as TF-1 cells or peripheral blood mononuclear cells (PBMCs), is cultured. Cells are pre-incubated with serial dilutions of the test compound (this compound or Tofacitinib) for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation : Following pre-incubation with the inhibitor, cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. For example:
-
JAK1/JAK3 pathway : IL-2 or IL-15 stimulation to induce STAT5 phosphorylation.
-
JAK1/JAK2 pathway : IL-6 or IFN-γ stimulation to induce STAT3 or STAT1 phosphorylation, respectively.
-
JAK2/JAK2 pathway : GM-CSF or EPO stimulation to induce STAT5 phosphorylation.
-
JAK1/TYK2 pathway : IFN-α stimulation to induce STAT1 phosphorylation.
-
-
Cell Lysis and Staining : After a short stimulation period (e.g., 15-30 minutes), the cells are fixed and permeabilized. The cells are then stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5-Alexa Fluor 647).
-
Flow Cytometry Analysis : The level of pSTAT in individual cells is quantified using a flow cytometer.
-
Data Analysis : The median fluorescence intensity (MFI) of the pSTAT signal is determined for each inhibitor concentration. The percent inhibition is calculated relative to the cytokine-stimulated control without inhibitor. IC50 values are then determined by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General JAK-STAT signaling pathway and points of inhibition.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Caption: Workflow for a cellular phospho-STAT inhibition assay.
References
In Vivo Target Engagement of Jak1-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo target engagement of Jak1-IN-13, a covalent allosteric inhibitor of Janus Kinase 1 (JAK1). The data presented herein is primarily based on studies of the closely related compound VVD-118313 and its stereoisomeric mixture, compound 5, which serve as surrogates for this compound. We will delve into the experimental validation of its engagement with JAK1 in a preclinical model and draw comparisons with other prominent JAK inhibitors.
Executive Summary
This compound and its related compounds represent a novel class of covalent inhibitors that target an allosteric cysteine residue in the pseudokinase domain of JAK1. This mechanism confers high selectivity for JAK1 over other JAK family members. In vivo studies have demonstrated significant and specific target engagement in mice, validating the potential of this therapeutic approach. While direct head-to-head in vivo target engagement data with other JAK inhibitors using identical methodologies is limited, this guide consolidates available data to offer a comparative perspective.
Quantitative Data Presentation
The following table summarizes the key quantitative in vivo target engagement data for compound 5, a stereoisomeric mixture of the potent and selective JAK1 inhibitor VVD-118313.
| Compound | Dose | Route of Administration | Animal Model | Tissue | Target Engagement (%) | Method | Reference |
| Compound 5 | 25 mg/kg and 50 mg/kg | Subcutaneous | Mouse | Spleen | 75% | ABPP-MS | [1] |
ABPP-MS: Activity-Based Protein Profiling-Mass Spectrometry
Comparison with Alternative JAK Inhibitors
| Inhibitor | Target Selectivity | In Vitro/Ex Vivo Inhibition | Key Findings |
| Tofacitinib | Pan-JAK (JAK1/JAK2/JAK3) | Potently inhibits multiple JAK-dependent pathways. | Broad activity across different cytokine signaling pathways. |
| Filgotinib | JAK1 selective | Shows greater selectivity for JAK1-dependent pathways over JAK2 and JAK3. | Exhibits similar inhibition of JAK1-mediated signaling as other JAK inhibitors at clinically relevant doses, with less impact on JAK2/3 pathways.[2] |
| Upadacitinib | JAK1 selective | Demonstrates greater selectivity for JAK1 over JAK3 compared to tofacitinib.[3] | Effectively inhibits JAK1-dependent signaling.[3] |
It is crucial to note that the methodologies for assessing the activity of these inhibitors differ significantly. This compound's target engagement is quantified directly by measuring the covalent modification of the JAK1 protein in vivo. In contrast, the activity of the other inhibitors is typically assessed through downstream pharmacodynamic markers, such as the inhibition of STAT phosphorylation in response to cytokine stimulation in ex vivo or in vitro assays.[2][3]
Experimental Protocols
In Vivo Target Engagement Validation of Compound 5 via ABPP-MS
This protocol is a representative methodology based on the available literature for assessing the in vivo target engagement of covalent JAK1 inhibitors.
1. Animal Dosing:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Compound 5 is formulated in a vehicle suitable for subcutaneous administration (e.g., a solution of DMSO and PEG).
-
Mice are administered a single subcutaneous dose of Compound 5 at 25 mg/kg or 50 mg/kg.
-
A control group receives the vehicle only.
2. Tissue Harvesting and Lysate Preparation:
-
At a predetermined time point post-dosing (e.g., 4 hours), mice are euthanized.
-
Spleens are immediately harvested and snap-frozen in liquid nitrogen.
-
Frozen tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant (proteome lysate) is collected. Protein concentration is determined using a standard assay (e.g., BCA assay).
3. Activity-Based Probe Labeling:
-
A cysteine-reactive fluorescent or biotinylated probe is added to the proteome lysates. This probe will bind to the active site of cysteine-containing enzymes that are not already occupied by the covalent inhibitor.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
4. Sample Preparation for Mass Spectrometry:
-
For biotinylated probes, the labeled proteins are enriched using streptavidin beads.
-
The enriched proteins are then digested on-bead with trypsin to generate peptides.
-
For fluorescent probes, the labeled proteins in the lysate are separated by SDS-PAGE, and the fluorescent bands are excised and subjected to in-gel trypsin digestion.
-
The resulting peptide mixtures are desalted and prepared for mass spectrometry analysis.
5. LC-MS/MS Analysis:
-
Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode to identify and quantify peptides.
6. Data Analysis:
-
The abundance of the probe-labeled target peptide from JAK1 is quantified in both the control and drug-treated groups.
-
Target engagement is calculated as the percentage reduction in the abundance of the probe-labeled peptide in the drug-treated group compared to the vehicle-treated group.
Visualizations
Caption: JAK1 Signaling Pathway and Point of Inhibition.
Caption: In Vivo Target Engagement Experimental Workflow.
References
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of Selective JAK1 Inhibitors
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. While the specific inhibitor "Jak1-IN-13" is not prominently documented in the public domain, this guide will provide a comparative analysis of a well-characterized, highly selective JAK1 inhibitor, VVD-118313 , as a representative example. This guide will objectively compare its performance with other kinases and provide supporting experimental data to inform research and development decisions.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways.[1] Dysregulation of these pathways is implicated in a variety of diseases, including autoimmune disorders and cancer.[1] The development of highly selective JAK1 inhibitors is a key objective to minimize side effects that may arise from the inhibition of other JAK family members.[2]
Kinase Selectivity Profile of VVD-118313
VVD-118313 is a novel, allosteric inhibitor that targets a specific cysteine residue (C817) in the pseudokinase domain of JAK1.[1][3] This unique mechanism of action confers a high degree of selectivity for JAK1.
Table 1: Cross-reactivity of VVD-118313 against other JAK family members and selected kinases.
| Kinase Target | VVD-118313 Inhibition | Method | Reference |
| JAK1 | Potent Inhibition | MS-ABPP, Cell-based assays | [3] |
| JAK2 | Negligible Impact | Cell-based assays (PRL-induced STAT5 phosphorylation) | [1] |
| JAK3 | Not expected to be cross-reactive (lacks the target cysteine) | Mechanistic Inference | [3] |
| TYK2 | Engages TYK2_C838 but acts as a "silent" ligand in primary immune cells | MS-ABPP, Cell-based assays | [1][3] |
| Other Kinases | High proteome-wide selectivity | Untargeted MS-ABPP in human PBMCs | [3] |
MS-ABPP: Mass Spectrometry-based Activity-Based Protein Profiling; PRL: Prolactin; STAT: Signal Transducer and Activator of Transcription; PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
A detailed understanding of the methodologies used to assess kinase selectivity is crucial for interpreting the data. Below are summaries of key experimental protocols.
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as a Homogeneous Time Resolved Fluorescence (HTRF)-based assay.[4]
-
Compound Preparation : The test inhibitor (e.g., VVD-118313) and a reference compound are serially diluted to various concentrations.
-
Incubation : The diluted compounds are transferred to an assay plate and co-incubated with the target kinase (e.g., JAK1) for a defined period, typically 30 minutes at room temperature, to allow for binding.
-
Reaction Initiation : A mixture containing a substrate (e.g., a peptide) and ATP is added to initiate the kinase reaction.
-
Detection : After a set incubation time (e.g., 60 minutes), a detection reagent mixture, often containing an antibody that recognizes the phosphorylated substrate, is added.
-
Signal Measurement : The resulting signal (e.g., TR-FRET) is measured on a plate reader. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.[4]
Cell-Based Assays for Functional Selectivity
To assess the functional selectivity of an inhibitor within a cellular context, specific cytokine-stimulated signaling pathways are monitored.
-
Cell Culture and Treatment : A suitable cell line (e.g., 22Rv1 human prostate cancer cells, which lack endogenous JAK1 expression) is engineered to express wild-type or mutant forms of the target kinase.[1] These cells are then treated with the inhibitor at various concentrations.
-
Cytokine Stimulation : The cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. For example:
-
Analysis of STAT Phosphorylation : Following stimulation, the cells are lysed, and the levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) are measured using techniques such as Western blotting or flow cytometry.
-
Data Interpretation : A selective JAK1 inhibitor like VVD-118313 would be expected to inhibit IFNα- and IL-6-induced STAT phosphorylation while having a minimal effect on PRL-induced STAT5 phosphorylation.[1]
Mass Spectrometry-based Activity-Based Protein Profiling (MS-ABPP)
This proteomic approach allows for the assessment of an inhibitor's selectivity across the entire proteome.
-
Cell Treatment : Human peripheral blood mononuclear cells (PBMCs) are treated with the inhibitor (e.g., VVD-118313) at various concentrations.[3]
-
Lysis and Probe Labeling : The cells are lysed, and the proteome is treated with a reactive probe that covalently binds to the active sites of a class of enzymes (e.g., kinases).
-
Sample Preparation and Mass Spectrometry : The labeled proteins are digested into peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : The abundance of probe-labeled peptides is quantified. A decrease in the labeling of a specific cysteine (like JAK1_C817) in the presence of the inhibitor indicates target engagement. By quantifying the engagement of thousands of other cysteines across the proteome, the overall selectivity of the compound can be determined.[3]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified JAK1 signaling pathway.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Jak1-IN-13 in Primary Human Cells: A Guide for Researchers
Introduction: The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and play a pivotal role in the regulation of the immune system.[1] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[3]
JAK1, in particular, is a key signaling component for a wide array of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferons (IFNs).[4] Selective inhibition of JAK1 is a therapeutic strategy aimed at maximizing efficacy while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the role of JAK2 in hematopoiesis.[5]
This guide provides a comparative overview of the efficacy of Jak1-IN-13 , a representative selective JAK1 inhibitor, in primary human cells. As specific data for "this compound" is not publicly available, this guide utilizes data from well-characterized selective JAK1 inhibitors, primarily Upadacitinib and Filgotinib , to model its expected performance. The efficacy of these selective inhibitors is compared against other established JAK inhibitors with broader selectivity profiles, including the pan-JAK inhibitor Tofacitinib and the JAK1/JAK2 inhibitor Baricitinib .
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their activation through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[1]
Comparative Efficacy in Primary Human Cells
The efficacy of JAK inhibitors is commonly assessed by their ability to inhibit the phosphorylation of STAT proteins downstream of cytokine stimulation in primary human cells, such as peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Inhibition of JAK1-Dependent Signaling
The following tables summarize the IC50 values (in nM) for the inhibition of STAT phosphorylation in human primary cells following stimulation with cytokines that primarily signal through JAK1. Lower IC50 values indicate higher potency.
Table 1: Inhibition of IL-6-Induced pSTAT3 in Human PBMCs
| Inhibitor (Selectivity) | Cell Type | IC50 (nM) | Reference(s) |
| Upadacitinib (JAK1) | CD3+ T-cells | 207 | [6] |
| CD14+ Monocytes | 78 | [6] | |
| Filgotinib (JAK1) | Monocytes | ~629 (for JAK1 signaling) | [7] |
| Baricitinib (JAK1/2) | CD4+ T-cells | Higher than Upadacitinib/Tofacitinib | [8] |
| Tofacitinib (Pan-JAK) | CD4+ T-cells | Potent inhibition | [8] |
Table 2: Inhibition of IFN-α-Induced pSTAT in Human PBMCs
| Inhibitor (Selectivity) | STAT Target | Cell Type | IC50 (nM) | Reference(s) |
| Upadacitinib (JAK1) | pSTAT1/3/5 | Multiple | High potency | [8] |
| Filgotinib (JAK1) | pSTAT5 | CD4+ T-cells | Potent inhibition | [9] |
| Baricitinib (JAK1/2) | pSTAT1/3/5 | Multiple | High potency | [8] |
| Tofacitinib (Pan-JAK) | pSTAT1/3/5 | Multiple | Lower potency than Upadacitinib/Baricitinib | [8] |
Table 3: Inhibition of Common Gamma-Chain (γc) Cytokine Signaling (JAK1/3 Dependent)
| Inhibitor (Selectivity) | Cytokine | STAT Target | Cell Type | IC50 (nM) | Reference(s) |
| Upadacitinib (JAK1) | IL-2 | pSTAT5 | T-blasts | 10 | [6] |
| IL-15 | pSTAT5 | T-blasts | 22 | [6] | |
| Filgotinib (JAK1) | IL-15 | - | - | Selective inhibition | [9] |
| Baricitinib (JAK1/2) | IL-2/IL-15 | pSTAT5 | T-cells | Least potent | [8] |
| Tofacitinib (Pan-JAK) | IL-2/IL-15 | pSTAT5 | T-cells | High potency | [2][8] |
Note: Direct numerical comparisons can be challenging due to variations in experimental conditions across studies. The tables present a qualitative and quantitative summary based on available data.
Experimental Design and Protocols
Accurate assessment of JAK inhibitor efficacy relies on standardized and well-controlled experimental procedures. Below is a typical workflow for evaluating the effect of an inhibitor on cytokine-induced STAT phosphorylation in primary human cells.
References
- 1. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Potential Mechanisms Underlying the Safety Observations of Filgotinib in Clinical Studies in RA - ACR Meeting Abstracts [acrabstracts.org]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison of JAK1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro performance of various Janus kinase 1 (JAK1) inhibitors. The information presented is collated from multiple studies to aid in the selection and evaluation of these compounds for research and therapeutic development.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to cytokine signaling.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a multitude of immune-mediated inflammatory diseases, making JAK inhibitors a significant therapeutic class.[1][3] While many JAK inhibitors (JAKinibs) are available, they exhibit distinct selectivity profiles for the different JAK isoforms, which can translate to varied efficacy and safety profiles.[1][3][4] This guide focuses on the in vitro biochemical and cellular activities of several prominent JAK1 inhibitors.
Comparative Inhibitory Activity of JAK1 Inhibitors
The in vitro potency and selectivity of JAK inhibitors are commonly assessed through biochemical assays using isolated enzymes and cellular assays that measure the inhibition of cytokine-induced signaling in whole blood or specific cell populations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
The following table summarizes the IC50 values for several JAK inhibitors against the four JAK family members, as reported in various in vitro studies. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (Fold vs. JAK1) | Reference |
| Upadacitinib | ~2.0 | ~120 | >1000 | ~4000 | JAK2: ~60x, JAK3: >500x, TYK2: ~2000x | [5][6][7] |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | JAK2: ~28x, JAK3: >345x, TYK2: ~43x | [2][8] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK2: 2.8x, JAK3: 81x, TYK2: 11.6x | [1][3] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK2: ~1x, JAK3: >68x, TYK2: ~9x | [8][9] |
| Tofacitinib | 112 | 20 | 1 | >4000 | JAK2: 0.18x, JAK3: 0.009x, TYK2: >35x | [9] |
| AZD0449 | 2.4 | - | - | - | 50-1000x over JAK2, JAK3, TYK2 | [10] |
| AZD4604 | 0.54 | - | - | - | 50-1000x over JAK2, JAK3, TYK2 | [10] |
| Oclacitinib | 10 | 18 | 99 | - | JAK2: 1.8x, JAK3: 9.9x | [9] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | JAK2: ~0.85x, JAK3: >121x | [9] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Signaling Pathways and Experimental Workflows
The efficacy of JAK1 inhibitors is rooted in their ability to block the signaling of specific cytokines. The JAK-STAT pathway is the primary mechanism through which these signals are transduced.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
The in vitro evaluation of JAK inhibitors often follows a standardized workflow to determine their potency and selectivity. This typically involves a biochemical assay followed by a cellular assay.
Caption: A generalized workflow for in vitro evaluation of JAK inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of in vitro findings. While specific parameters may vary between laboratories, the fundamental methodologies for biochemical and cellular assays are outlined below.
Biochemical (Enzymatic) Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of an isolated JAK enzyme.
-
Objective: To determine the IC50 of an inhibitor against a specific JAK isoform in a cell-free system.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
Test inhibitor at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
General Procedure:
-
The JAK enzyme, peptide substrate, and test inhibitor are combined in an assay plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified duration (e.g., 60 minutes).
-
A detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
-
The signal (e.g., luminescence) is read using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing insights into the inhibitor's activity on the signaling pathway.
-
Objective: To determine the IC50 of an inhibitor on a specific cytokine-induced JAK-STAT signaling pathway in relevant cells.
-
Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Test inhibitor at various concentrations.
-
Cytokines (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3, IFN-α for JAK1/TYK2).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STATs (e.g., pSTAT3, pSTAT6, pSTAT5).
-
Flow cytometer.
-
-
General Procedure:
-
Whole blood or PBMCs are pre-incubated with the test inhibitor at various concentrations.
-
The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.
-
The reaction is stopped, and the cells are fixed to preserve the phosphorylation state of the proteins.
-
The cells are permeabilized to allow antibodies to access intracellular targets.
-
Cells are stained with fluorescently labeled antibodies for cell surface markers and intracellular pSTATs.
-
The level of pSTAT in specific cell populations is quantified using a flow cytometer.
-
The IC50 value is determined by plotting the inhibition of pSTAT signaling against the inhibitor concentration.
-
Summary
The in vitro comparison of JAK1 inhibitors reveals a spectrum of potencies and selectivities. Upadacitinib and Abrocitinib demonstrate high selectivity for JAK1 over other JAK family members.[1][2][5] Filgotinib is also considered JAK1 selective, though it shows some activity against JAK2.[1][3] In contrast, Baricitinib is a potent inhibitor of both JAK1 and JAK2, while Tofacitinib exhibits a broader inhibitory profile, potently targeting JAK1, JAK2, and JAK3.[1][8][9] The choice of inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific signaling pathways to be targeted. The experimental methodologies described provide a framework for the continued evaluation and comparison of these and novel JAK inhibitors.
References
- 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 4. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]
- 6. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Validating JAK1 Inhibitor Specificity: A Guide to Using Knockout Models
The Critical Role of Knockout Models in Specificity Validation
Knockout models, where the target protein (in this case, JAK1) is absent, are indispensable tools for unequivocally demonstrating that the effects of a small molecule inhibitor are indeed mediated through the intended target.[1][2][3] By comparing the inhibitor's activity in wild-type (WT) cells or animals with its activity in their JAK1 knockout counterparts, researchers can distinguish between on-target and off-target effects. If an inhibitor is truly specific to JAK1, its biological effects should be significantly diminished or completely absent in a JAK1 KO model.[3]
Experimental Workflow for Validating JAK1 Inhibitor Specificity
A typical workflow for validating the specificity of a JAK1 inhibitor using a knockout cell line model involves several key steps, from generating the knockout line to performing comparative functional assays.
Data Presentation: Comparing Inhibitor Effects in WT vs. JAK1 KO Models
The following tables illustrate how quantitative data from such experiments should be structured for clear comparison. The data presented here is hypothetical and serves as a template for presenting results from studies on novel JAK1 inhibitors.
Table 1: Effect of a Hypothetical JAK1 Inhibitor on IL-6-induced STAT3 Phosphorylation
| Cell Line | Treatment | p-STAT3 Levels (Relative to WT + IL-6) |
| Wild-Type (WT) | Vehicle (DMSO) | 100% |
| JAK1 Inhibitor (1 µM) | 15% | |
| JAK1 Knockout (KO) | Vehicle (DMSO) | 5% |
| JAK1 Inhibitor (1 µM) | 4% |
Table 2: Comparison of IC50 Values for a Hypothetical JAK1 Inhibitor
| Assay | Cell Line | IC50 (nM) |
| p-STAT3 Inhibition | Wild-Type (WT) | 10 |
| JAK1 Knockout (KO) | > 10,000 | |
| Cell Proliferation | Wild-Type (WT) | 50 |
| JAK1 Knockout (KO) | > 20,000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are example protocols for key experiments.
Generation of JAK1 Knockout Cell Lines using CRISPR/Cas9
-
Guide RNA (gRNA) Design and Cloning: Design two or more gRNAs targeting early exons of the JAK1 gene to induce frameshift mutations. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the wild-type cell line of interest using an appropriate method (e.g., lipofection, electroporation).[4]
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Screening and Validation: Expand the clones and screen for JAK1 knockout by Western blot analysis to confirm the absence of the JAK1 protein. Further validate the knockout at the genomic level by Sanger sequencing of the targeted locus to identify the specific insertions/deletions (indels).[1]
Western Blot for Phospho-STAT3
-
Cell Culture and Treatment: Plate wild-type and JAK1 KO cells and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours.
-
Stimulation and Inhibition: Pre-treat the cells with the JAK1 inhibitor or vehicle (DMSO) for 1 hour, followed by stimulation with a relevant cytokine (e.g., IL-6, 20 ng/mL) for 30 minutes.
-
Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Logic: How Knockout Models Confirm Specificity
The following diagram illustrates the logical framework for interpreting the results from experiments using knockout models to validate inhibitor specificity.
The JAK1 Signaling Pathway
Understanding the signaling pathway is essential for designing and interpreting validation experiments. JAK1 is a key mediator of signaling for numerous cytokines.
Conclusion
The use of knockout models is the definitive method for validating the specificity of a JAK1 inhibitor. By demonstrating a loss of inhibitor activity in the absence of the target protein, researchers can confidently attribute the observed biological effects to on-target inhibition. This rigorous approach is essential for the successful development of selective and effective kinase inhibitors for therapeutic applications. While specific data for Jak1-IN-13 in knockout models remains to be published, the experimental framework outlined in this guide provides a clear path for its validation and the validation of any future JAK1 inhibitors.
References
- 1. How to Validate a CRISPR Knockout [biognosys.com]
- 2. researchgate.net [researchgate.net]
- 3. Loss of JAK1 Function Causes G2/M Cell Cycle Defects Vulnerable to Kif18a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Synergistic Potential of Jak1-IN-13 in Combination Therapies: A Comparative Guide
Introduction
Jak1-IN-13 is a potent and highly selective, orally active inhibitor of Janus kinase 1 (JAK1) with a reported IC50 of 0.044 nM. Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical cascade in mediating the cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity. Notably, this compound has been shown to significantly decrease the phosphorylation of STAT3, a key downstream effector in this pathway. While specific preclinical and clinical data on the synergistic effects of this compound with other therapeutic agents are not extensively available in the public domain, the broader class of JAK1 inhibitors has demonstrated significant promise in combination therapies, particularly in oncology.
This guide will provide a comparative overview of the synergistic potential of JAK1 inhibition, using the well-characterized JAK1 inhibitors Itacitinib and Ruxolitinib as representative examples. The data presented here is intended to provide a framework for understanding the potential applications of potent JAK1 inhibitors like this compound in combination with other therapeutic agents.
The JAK1 Signaling Pathway and Rationale for Synergy
The JAK-STAT pathway is a principal signaling mechanism for numerous cytokines and growth factors that are crucial for immune responses and hematopoiesis.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[1] As illustrated in the signaling pathway diagram below, the binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, including JAK1. Activated JAK1 then phosphorylates the receptor, creating docking sites for STAT proteins. Subsequently, JAK1 phosphorylates the STAT proteins, which then dimerize and translocate to the nucleus to regulate the transcription of target genes.[1]
In the context of cancer, aberrant JAK1 signaling can contribute to tumor cell proliferation, survival, and immune evasion.[2][3] The rationale for combining JAK1 inhibitors with other therapies, such as immune checkpoint inhibitors (ICIs) or chemotherapy, stems from the potential to modulate the tumor microenvironment and overcome therapeutic resistance.[4][5] JAK1 inhibition can reduce the production of immunosuppressive factors, enhance the function of anti-tumor T cells, and sensitize cancer cells to the effects of other cytotoxic agents.[4][5]
Caption: The JAK1 signaling cascade and the inhibitory action of this compound.
Synergy with Immune Checkpoint Inhibitors
The combination of JAK1 inhibitors with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies has shown significant promise in overcoming resistance to immunotherapy.[4][5]
Itacitinib and Pembrolizumab in Non-Small Cell Lung Cancer (NSCLC)
A phase 2 clinical trial investigated the combination of the JAK1 inhibitor itacitinib with the anti-PD-1 antibody pembrolizumab in treatment-naïve patients with metastatic NSCLC.[4] The study demonstrated a significantly improved median progression-free survival compared to historical data for pembrolizumab monotherapy.[4]
Quantitative Data Summary
| Metric | Itacitinib + Pembrolizumab | Pembrolizumab Monotherapy (Historical) | Reference |
| Overall Response Rate (ORR) | 67% (14 of 21 patients) | <50% | [6] |
| Median Progression-Free Survival | ~2 years | 6.5 - 10.3 months | [4] |
Experimental Protocol: Phase 2 Clinical Trial (NCT03425006)
-
Patient Population: Treatment-naïve patients with metastatic non-small cell lung cancer (NSCLC) with tumor PD-L1 expression ≥50%.
-
Treatment Regimen: Patients received the immune checkpoint inhibitor pembrolizumab. Beginning with cycle 3 of pembrolizumab, patients also received the JAK inhibitor itacitinib for 6 weeks.
-
Assessments: Tumor response was assessed by imaging (RECIST 1.1). Tumor and blood samples were collected to identify molecular predictors of response.[7]
Caption: Clinical trial workflow for Itacitinib and Pembrolizumab combination.
Ruxolitinib and Nivolumab in Hodgkin Lymphoma
A phase I clinical trial evaluated the combination of the JAK1/2 inhibitor ruxolitinib with the anti-PD-1 antibody nivolumab in patients with Hodgkin lymphoma who were relapsed or refractory to prior checkpoint inhibitor therapy.[5] The combination therapy demonstrated a significant best overall response rate.[5]
Quantitative Data Summary
| Metric | Ruxolitinib + Nivolumab | Reference |
| Best Overall Response Rate (ORR) | 53% (10 of 19 patients) | [5] |
| Two-year Progression-Free Survival | 46% | [6] |
Experimental Protocol: Preclinical Mouse Model
-
Animal Model: Mice implanted with various cancer types (e.g., MC38 colon adenocarcinoma).
-
Treatment Regimen: Mice were treated with suboptimal doses of anti-PD-1 and anti-CTLA-4 antibodies. Ruxolitinib administration started 2 days after the first ICI dose.
-
Assessments: Tumor growth was monitored. The tumor immune microenvironment was analyzed, including the percentage of lymphocytes and granulocytes, and the expression of myeloid-derived suppressor cell (MDSC) markers.[8]
Caption: Preclinical experimental workflow for Ruxolitinib and ICI combination.
Synergy with Chemotherapy
JAK1 inhibitors can also enhance the efficacy of conventional chemotherapy by sensitizing cancer cells to cytotoxic agents.
Ruxolitinib and Paclitaxel in Ovarian Cancer
Preclinical studies have demonstrated that ruxolitinib can synergistically enhance the anti-tumor activity of paclitaxel in human ovarian cancer cell lines and in a mouse model.[9]
Quantitative Data Summary (In Vitro)
| Cell Line | Combination | Effect | Combination Index (CI) | Reference |
| OVCAR-8 | Ruxolitinib + Paclitaxel | Synergistic | < 1 | [9] |
| MDAH2774 | Ruxolitinib + Paclitaxel | Synergistic | < 1 | [9] |
| SKOV-3 | Ruxolitinib + Paclitaxel | Synergistic | < 1 | [9] |
A Combination Index (CI) of < 1 indicates synergy.
Experimental Protocol: In Vitro Synergy Assay
-
Cell Lines: Human ovarian cancer cell lines (OVCAR-8, MDAH2774, SKOV-3).
-
Treatment: Cells were treated with ruxolitinib alone, paclitaxel alone, or a combination of both at various molar ratios.
-
Assessment: Cell viability was determined after 72 hours of incubation. The Combination Index (CI) was calculated using the Chou-Talalay method to quantify the synergy.[9][10]
Experimental Protocol: In Vivo Tumor Model
-
Animal Model: A mouse model representing late-stage ovarian cancer with peritoneal metastasis and ascites formation.
-
Treatment: Mice were treated with ruxolitinib, paclitaxel, or the combination of both.
-
Assessment: Tumor growth was monitored to evaluate the in vivo efficacy of the combination treatment.[9]
Conclusion
While direct evidence for the synergistic effects of this compound is still emerging, the extensive preclinical and clinical data for other selective JAK1 inhibitors like itacitinib and ruxolitinib provide a strong rationale for its investigation in combination therapies. The ability of JAK1 inhibitors to modulate the tumor microenvironment, enhance anti-tumor immunity, and sensitize cancer cells to chemotherapy highlights their potential to improve outcomes for patients with various malignancies. Further research is warranted to explore the full synergistic potential of this compound in combination with a range of therapeutic agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 3. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining JAK Inhibitors with Immune Checkpoint Inhibitors: Overcoming Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK Inhibitors Improve Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 7. lungevity.org [lungevity.org]
- 8. JAK-ing up ICB responses with JAK inhibitors [acir.org]
- 9. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Upadacitinib: A Comparative Guide to Experimental Data Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. As the initially requested compound, "Jak1-IN-13," could not be identified in publicly available scientific literature, this guide focuses on Upadacitinib as a well-characterized and clinically relevant alternative. The objective is to present a clear overview of its performance, supported by experimental data, to aid in the assessment of data reproducibility.
Executive Summary
Upadacitinib is a potent and selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous cytokines involved in inflammation and immune responses. Its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a critical aspect of its therapeutic profile, aiming to maximize efficacy while minimizing off-target effects. This guide summarizes the key in vitro and cellular data for Upadacitinib and provides detailed experimental protocols to facilitate the reproduction of these findings.
Data Presentation
Table 1: Biochemical Potency of Upadacitinib against JAK Family Kinases
This table summarizes the half-maximal inhibitory concentration (IC50) values of Upadacitinib against the four JAK isoforms in biochemical assays. These assays utilize purified, recombinant enzymes to determine the direct inhibitory activity of the compound.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 43 - 45 | [1][2] |
| JAK2 | 109 - 120 | [1][2] |
| JAK3 | 2100 - 2300 | [1][2] |
| TYK2 | 4700 | [1][2] |
Table 2: Cellular Potency and Selectivity of Upadacitinib
This table presents the IC50 values of Upadacitinib in cellular assays, which measure the compound's activity within a biological context. These assays typically involve measuring the inhibition of cytokine-induced STAT phosphorylation.
| Assay Type | Cell Line/System | Cytokine Stimulus | Measured Endpoint | IC50 (nM) | Selectivity (fold vs JAK1) | Reference |
| JAK1-dependent | Engineered Cell Line | - | - | 14 | - | [2] |
| Human CD3+ T-cells | IL-6 | pSTAT3 | 207 | - | [2] | |
| Human CD14+ Monocytes | IL-6 | pSTAT3 | 78 | - | [2] | |
| JAK2-dependent | Engineered Cell Line | - | - | 593 | >40 | [2] |
| Human UT-7 cells | Erythropoietin | pSTAT5 | ~60-fold less potent than JAK1-dependent pathways | - | [2] | |
| JAK1/JAK3-dependent | Activated Human T-cells | IL-2 | pSTAT5 | Potent inhibition | - | [2] |
| JAK3-dependent | Engineered Cell Line | - | - | 1820 | ~130 | [2] |
| TYK2-dependent | Engineered Cell Line | - | - | 2715 | ~190 | [3] |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay
This protocol outlines the general procedure for determining the IC50 values of Upadacitinib against recombinant JAK enzymes.
Objective: To measure the direct inhibitory effect of Upadacitinib on the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Substrate peptide (e.g., IRS-1tide).[4]
-
Adenosine triphosphate (ATP).[5]
-
Upadacitinib.
-
Kinase assay buffer.[4]
-
Detection reagent (e.g., Kinase-Glo® MAX).[4]
-
384-well plates.
Procedure:
-
Prepare serial dilutions of Upadacitinib in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase assay buffer, the respective recombinant JAK enzyme, and the substrate peptide.
-
Add the diluted Upadacitinib or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Michaelis constant (Km) for each enzyme to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[4]
-
Stop the reaction and measure the remaining ATP levels using a detection reagent like Kinase-Glo® MAX, which produces a luminescent signal inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the Upadacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STAT Phosphorylation Assay
This protocol describes a common method for assessing the inhibitory activity of Upadacitinib on cytokine-induced JAK-STAT signaling in a cellular context.
Objective: To measure the ability of Upadacitinib to inhibit the phosphorylation of STAT proteins downstream of JAK activation in response to cytokine stimulation.
Materials:
-
Relevant human cell lines (e.g., engineered Ba/F3 cells expressing specific JAKs, primary human T-cells, or monocytic cell lines).[2]
-
Cytokines for stimulation (e.g., IL-6 for JAK1, erythropoietin for JAK2, IL-2 for JAK1/JAK3).[2]
-
Upadacitinib.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
-
Alternatively, cell lysis buffers and reagents for Western blotting or plate-based immunoassays (e.g., SureFire pSTAT Assay kit).[6]
Procedure (Flow Cytometry-based):
-
Culture the selected cells to the appropriate density.
-
Pre-incubate the cells with serial dilutions of Upadacitinib or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine at a predetermined concentration and for a specific duration to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT of interest.
-
Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population for each treatment condition.
-
Calculate the percentage of inhibition of STAT phosphorylation for each Upadacitinib concentration relative to the cytokine-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the Upadacitinib concentration and fit the data to determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of JAK-STAT signaling and its inhibition by Upadacitinib.
Caption: Cellular pSTAT assay workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Safety and efficacy of upadacitinib in patients with active rheumatoid arthritis refractory to biologic disease-modifying anti-rheumatic drugs (SELECT-BEYOND): a double-blind, randomised controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Jak1-IN-13
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal of Jak1-IN-13, a potent and highly selective JAK1 inhibitor, to promote a safe and compliant laboratory environment.
When handling any chemical, a thorough understanding of its properties and associated risks is crucial. The following information, compiled from safety data sheets of similar JAK inhibitors, outlines the key safety considerations and disposal protocols. It is important to note that a specific Safety Data Sheet (SDS) for this compound should always be consulted for the most accurate and detailed guidance.
Essential Safety and Handling Information
All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Facilities must be equipped with an eyewash station and a safety shower. In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, continue rinsing for several minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention and do not induce vomiting.
While the toxicological properties of many research compounds are not fully characterized, it is prudent to handle this compound with care. It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the respiratory tract, skin, and eyes.[1]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety data points gathered from SDS documents for similar JAK inhibitors.
| Property | Data | Source |
| Acute Toxicity (Oral) | No data available | [1] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled | [1] |
| Acute Toxicity (Dermal) | May be harmful if absorbed through skin | [1] |
| Skin Corrosion/Irritation | May cause skin irritation | [1] |
| Eye Damage/Irritation | May cause eye irritation | [1] |
| Carcinogenicity | No component is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA at levels greater than or equal to 0.1%. | [1] |
| Environmental Hazards | Avoid release into the environment. Runoff from fire control or dilution water may cause pollution.[1] Do not allow to enter sewers/ surface or ground water.[2][3] |
Step-by-Step Disposal Procedures for this compound
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations.[1] The following steps provide a general framework for proper disposal:
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal process, locate and thoroughly review the specific SDS for this compound provided by the manufacturer. This document will contain the most accurate and detailed disposal instructions.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled container for hazardous liquid waste. Avoid mixing with other chemical wastes unless compatibility is confirmed.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container.
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Waste Storage: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by a licensed hazardous waste disposal company.
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Engage a Licensed Waste Disposal Service: The disposal of chemical waste must be handled by a professional and licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
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Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.
Experimental Context: The JAK-STAT Signaling Pathway
This compound is a potent inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a significant role in immunity and inflammation.[4] Understanding this pathway provides context for the experimental use of this compound.
Caption: The JAK-STAT signaling pathway, illustrating the inhibitory action of this compound on JAK1.
Experimental Workflow: Safe Handling and Disposal
A systematic workflow is essential to ensure safety and compliance from the moment a chemical is received to its final disposal.
Caption: A typical workflow for the safe handling and disposal of a laboratory chemical like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
